molecular formula C7H9NO B1274162 3-Amino-5-methylphenol CAS No. 76619-89-1

3-Amino-5-methylphenol

Cat. No.: B1274162
CAS No.: 76619-89-1
M. Wt: 123.15 g/mol
InChI Key: NCUABBHFJSFKOJ-UHFFFAOYSA-N
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Description

3-Amino-5-methylphenol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylphenol
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InChI

InChI=1S/C7H9NO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCUABBHFJSFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997954
Record name 3-Amino-5-methylphenol
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Molecular Weight

123.15 g/mol
Source PubChem
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CAS No.

76619-89-1
Record name 3-Amino-5-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-m-cresol
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Record name 3-Amino-5-methylphenol
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Record name 5-amino-m-cresol
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Foundational & Exploratory

Synthesis of 3-Amino-5-methylphenol from 3-Acetamidophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-amino-5-methylphenol, a valuable intermediate in pharmaceutical synthesis, starting from the readily available precursor, 3-acetamidophenol. The described methodology is based on a well-documented two-step process involving a Mannich reaction followed by catalytic hydrogenolysis.

While alternative synthetic strategies, such as direct Friedel-Crafts methylation of the aromatic ring, have been considered, the inherent directing effects of the hydroxyl and acetamido substituents on 3-acetamidophenol render such an approach challenging for achieving the desired 5-methyl substitution pattern. The hydroxyl and acetamido groups are both ortho, para-directing, making the 5-position, which is meta to both groups, electronically disfavored for electrophilic attack. Consequently, the Mannich reaction followed by hydrogenolysis presents a more reliable and regioselective pathway.

Synthetic Pathway Overview

The synthesis proceeds in two key stages:

  • Mannich Reaction: 3-Acetamidophenol undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce an aminomethyl group at the ortho position to the hydroxyl group, yielding 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.

  • Catalytic Hydrogenolysis: The resulting Mannich base is then subjected to catalytic hydrogenolysis, which cleaves the C-N bond of the aminomethyl group and reduces it to a methyl group, affording the target molecule, this compound. Concurrently, the acetamido group is hydrolyzed under the reaction conditions to the corresponding amine.

Logical Relationship of the Synthetic Steps

Synthesis_Workflow A 3-Acetamidophenol B Mannich Reaction (Formaldehyde, Dimethylamine) A->B Step 1 C 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol B->C D Catalytic Hydrogenolysis (H2, Pd/C, KOH) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, as derived from documented experimental procedures.[1]

Table 1: Reagents and Molar Equivalents for the Mannich Reaction

ReagentChemical FormulaMolecular Weight ( g/mol )AmountMolar Equivalent
3-AcetamidophenolC₈H₉NO₂151.1630.5 g1.0
40% Dimethylamine(CH₃)₂NH45.0827.5 g1.2
37% FormalinCH₂O30.0316.4 g1.0
MethanolCH₃OH32.0425 mL-

Table 2: Reaction Conditions and Yield for the Mannich Reaction

ParameterValue
Reaction TemperatureRoom temperature, then ice bath
Reaction Time~15-30 minutes after precipitate formation
Product Yield28.0 g (67%)
Product Melting Point158-160 °C

Table 3: Reagents and Molar Equivalents for Catalytic Hydrogenolysis

ReagentChemical FormulaMolecular Weight ( g/mol )AmountMolar Equivalent
5-Acetamido-2-[(N,N-dimethylamino)methyl]phenolC₁₁H₁₆N₂O₂208.268.0 g1.0
3N Potassium Hydroxide (B78521)KOH56.1154 mL4.26
3% Palladium on Activated CarbonPd/C-0.8 g-
HydrogenH₂2.0260 psi-

Table 4: Reaction Conditions and Yield for Catalytic Hydrogenolysis

ParameterValue
Reaction Temperature70-80 °C
Reaction Time3 hours
Product Yield3.2 g (68%)
Product Melting Point158-160 °C

Detailed Experimental Protocols

The following protocols are adapted from the procedures outlined in European Patent EP 0373668 A2.[1]

Step 1: Synthesis of 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol (Mannich Reaction)

Experimental Workflow

Mannich_Reaction_Workflow A Dissolve 3-Acetamidophenol in Dimethylamine and Methanol B Add Formalin A->B C Cool in Ice Bath (upon precipitation) B->C D Filter Precipitate C->D E Wash with Cold Water D->E F Air-dry the Product E->F G 5-Acetamido-2-[(N,N-dimethylamino)methyl]phenol F->G

Caption: Workflow for the Mannich Reaction.

Procedure:

  • In a suitable reaction vessel, prepare a solution of 30.5 g (202 mmol) of 3-acetamidophenol in 27.5 g (244 mmol) of 40% dimethylamine and 25 mL of methanol.

  • To this solution, add 16.4 g (202 mmol) of 37% formalin.

  • Stir the reaction mixture at room temperature. A precipitate will begin to form.

  • Immediately after the precipitate forms (approximately 15 minutes), place the reaction mixture in an ice bath.

  • Continue to stir the mixture in the ice bath for an additional 15-30 minutes.

  • Filter the white precipitate using a Büchner funnel.

  • Wash the filtered solid with cold water.

  • Air-dry the product to obtain 28.0 g (67% yield) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol.

Step 2: Synthesis of this compound (Catalytic Hydrogenolysis)

Experimental Workflow

Hydrogenolysis_Workflow A Dissolve Mannich Base in 3N KOH B Add 3% Pd/C Catalyst A->B C Hydrogenate in Parr Apparatus (60 psi H₂, 70-80 °C, 3h) B->C D Filter to Remove Catalyst C->D E Adjust Filtrate pH to ~12 with 6M HCl D->E F Cool and Filter Precipitate E->F G Wash with Water and Dry F->G H This compound G->H

Caption: Workflow for the Catalytic Hydrogenolysis.

Procedure:

  • In a Parr bottle, dissolve 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 mL (162 mmol) of 3N potassium hydroxide solution.

  • Carefully add 0.8 g of 3% palladium on activated carbon (Pd/C) to the solution.

  • Seal the Parr bottle and place it on a Parr apparatus.

  • Shake the reaction mixture under a hydrogen atmosphere at a pressure of 60 psi and a temperature of 70-80 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to approximately 12 by the slow addition of 6M HCl (approximately 15-20 mL). An off-white crystalline product will precipitate.

  • Cool the solution in an ice bath to maximize precipitation.

  • Filter the precipitate, wash it with cold water, and dry it overnight in a vacuum oven to yield 3.2 g (68% yield) of 5-amino-o-cresol (this compound).

Conclusion

The presented two-step synthesis commencing from 3-acetamidophenol provides a robust and regioselective method for the preparation of this compound. The detailed experimental protocols and quantitative data herein offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The use of a Mannich reaction followed by catalytic hydrogenolysis effectively circumvents the regioselectivity challenges associated with direct electrophilic substitution on the 3-acetamidophenol ring system.

References

"3-Amino-5-methylphenol" CAS number 76619-89-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-5-methylphenol (CAS Number: 76619-89-1)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of this compound, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development.

Core Properties

This compound, also known as 5-amino-m-cresol, is a white crystalline solid.[1] It is recognized for its utility in the manufacturing of various dyes and as a building block in the synthesis of pharmaceutical compounds.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 76619-89-1[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Melting Point 139 °C[1][3]
Boiling Point 281.1 °C at 760 mmHg[1]
Density 1.157 g/cm³[1]
Flash Point 123.8 °C[1]
Refractive Index 1.616[1]
LogP 1.864[1]
PSA (Polar Surface Area) 46.25 Ų[1]
EINECS Number 278-502-6[1][2]
Spectral Data

While specific spectral data was not detailed in the immediate search results, standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to characterize this compound. Researchers are advised to consult spectral databases for detailed information.

Synthesis and Purification

Experimental Protocol: Reduction of 3-Methyl-5-nitrophenol (B137177) (Hypothetical)

Objective: To synthesize this compound by the reduction of 3-methyl-5-nitrophenol.

Materials:

  • 3-Methyl-5-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-nitrophenol in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Reduction:

    • Using Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Using Catalytic Hydrogenation: Alternatively, subject the solution of 3-methyl-5-nitrophenol to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • If tin(II) chloride was used, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the inorganic salts or the catalyst (if hydrogenation was used).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Material cluster_process Process cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product A 3-Methyl-5-nitrophenol B Reduction (e.g., SnCl2/HCl or H2/Pd/C) A->B C Crude this compound B->C D Recrystallization or Column Chromatography C->D E Pure this compound D->E G A This compound (Test Compound) B Primary Screening (e.g., Cell-based assays) A->B C Antiviral Assays B->C D Antibacterial Assays B->D E Cytotoxicity Assays B->E F Hit Identification C->F D->F E->F G Secondary Screening (Dose-response, Mechanism of Action) F->G Active H Lead Optimization G->H I Preclinical Development H->I

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1] Its structure, featuring both an amino and a hydroxyl group on a toluene (B28343) backbone, makes it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development settings.

Compound Identification

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Amino-m-cresol, 3-hydroxy-5-methylaniline[1]
CAS Number 76619-89-1[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1]
Appearance Off-white to gray solid
Melting Point 139 °C

Spectroscopic Data

Note: A comprehensive search of publicly available spectroscopic databases did not yield experimentally verified spectra for this compound. The following tables are provided as a template for data presentation. The expected spectral features are discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

Sample Preparation

For all spectroscopic analyses, it is essential to use a pure, dry sample of this compound. The solid compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it may cause skin, eye, and respiratory irritation.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Methodology (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis:

    • The detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.

    • The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample Pure Solid Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Structural Information (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group ID (-OH, -NH₂, Ar-H, C-N, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to 5-Amino-m-cresol (3-Amino-5-methylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-Amino-m-cresol, systematically known as 3-Amino-5-methylphenol. Due to significant isomeric confusion in commercially available literature, this document clarifies the identity of the target compound and focuses on data and methodologies pertinent to CAS number 76619-89-1. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical workflows. While the primary application of aminocresol isomers is in the dye and cosmetic industries, this guide also explores the limited available information on their biological context to inform potential pharmaceutical applications.

Chemical Structure and Identification

The compound of interest, 5-Amino-m-cresol, is structurally defined as this compound. It is crucial to distinguish it from its isomers, such as 5-Amino-o-cresol (5-Amino-2-methylphenol) and 6-Amino-m-cresol (2-Amino-5-methylphenol), which are often cited with conflicting information.

  • IUPAC Name: this compound[1]

  • Synonyms: 5-Amino-m-cresol, 3-Amino-5-hydroxytoluene[2]

  • CAS Number: 76619-89-1[1][3][4]

  • Molecular Formula: C₇H₉NO[1]

  • Molecular Weight: 123.15 g/mol [1][5]

  • SMILES: CC1=CC(=CC(=C1)O)N[1]

  • InChIKey: NCUABBHFJSFKOJ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some values are predicted and may vary from experimental results.

PropertyValueSource
Physical State Off-white to gray solid[6]
Melting Point 139 °C[7]
Boiling Point 281.1 °C at 760 mmHg (estimated)[8]
pKa 10.13 ± 0.10 (Predicted)[6]
LogP 0.80[5]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[5]
Refractive Index 1.616[5]
Water Solubility Slightly soluble
Solubility in Organic Solvents Soluble in ethanol, acetone, and benzene.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following sections provide generalized procedures based on established methods for structurally similar aminophenols, which can be adapted and optimized.

Synthesis

A plausible synthetic route to this compound involves the reduction of a nitrophenol precursor.

3.1.1. Synthesis of 3-Methyl-5-nitrophenol (Precursor)

A potential precursor, 3-methyl-5-nitrophenol, can be synthesized via diazotization of 3-methyl-5-nitroaniline (B1307553) followed by hydrolysis. A general procedure for a similar conversion is the diazotization of m-nitroaniline to m-nitrophenol.[10]

3.1.2. Reduction of 3-Methyl-5-nitrophenol to this compound

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

Materials:

  • 3-Methyl-5-nitrophenol

  • Methanol (B129727) or Ethanol

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Hydrogen gas source (Parr hydrogenator or balloon)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable reaction vessel (e.g., a Parr bottle), dissolve 3-Methyl-5-nitrophenol in methanol or ethanol.

  • Carefully add the palladium on carbon catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with a small amount of the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

3.2.1. Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture, or toluene)

  • Activated charcoal (optional, for color removal)

Procedure:

  • Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

3.2.2. Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Analysis

The purity and identity of this compound can be confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of aminophenol isomers.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 275 nm.[9]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and fragmentation pattern.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A suitable temperature gradient (e.g., starting at 50°C and ramping to 250°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl group proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3,5-substitution pattern.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

  • N-H stretch (amine): Two sharp peaks in the range of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch (phenol): Around 1200-1260 cm⁻¹.

  • C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 123. Common fragmentation patterns for aminophenols may include the loss of CO, HCN, and radicals from the methyl group.

Biological Activity and Metabolic Pathways

There is a significant lack of published data on the specific biological activities, signaling pathways, and metabolism of this compound. However, studies on related aminophenol isomers provide some insights into their potential biological fate.

Aminophenols are known to be metabolized in the liver.[11] For instance, 4-aminophenol (B1666318) is metabolized in hepatocytes primarily through conjugation with glutathione (B108866) (GSH) and N-acetylcysteine.[3][11] It can also undergo glucuronidation.[3] The metabolism of aminophenols is of interest as some metabolites can be nephrotoxic.[3] In some biological systems, aminophenols can be converted to catechols and subsequently to 1,2,4-trihydroxybenzene, which can then undergo ring cleavage.[12]

The position of the amino and methyl groups on the phenol (B47542) ring can significantly influence the compound's biological activity and toxicity.[13][14] Different isomers can interact differently with biological targets and may be metabolized through distinct pathways.[14]

Given the lack of specific data for this compound, the following diagram illustrates a hypothetical metabolic pathway based on the known metabolism of other aminophenols.

Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion A This compound B Hydroxylated Intermediate A->B Hydroxylation (CYP450) C Glucuronide Conjugate A->C Glucuronidation (UGT) D Sulfate Conjugate A->D Sulfation (SULT) E Glutathione Conjugate B->E Glutathione Conjugation (GST) F Urinary Excretion C->F D->F E->F

Hypothetical metabolic pathway of this compound.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow start Start: 3-Methyl-5-nitrophenol reduction Catalytic Hydrogenation (H₂, Pd/C or Ra-Ni) start->reduction crude_product Crude this compound reduction->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization High Purity Crude chromatography Column Chromatography purification->chromatography Complex Mixture pure_product Pure this compound recrystallization->pure_product chromatography->pure_product analysis Analysis (HPLC, GC-MS, NMR) pure_product->analysis

General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development has been hampered by isomeric ambiguity in the literature. This guide has sought to provide a clear and concise repository of information specific to this compound. While detailed experimental and biological data remain scarce, the provided protocols and property summaries offer a solid foundation for researchers. Further investigation into the biological activity and metabolic fate of this compound is warranted to explore its potential in pharmaceutical applications.

References

"3-Amino-5-methylphenol" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Amino-5-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic compound, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical structure, featuring both a hydrophilic amino (-NH2) and a hydroxyl (-OH) group, alongside a lipophilic methyl-substituted benzene (B151609) ring, imparts a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating final products.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in various organic solvents based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility, ensuring researchers can ascertain precise solubility data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both polar and non-polar characteristics. The amino and hydroxyl groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity.[2] Conversely, the benzene ring and the methyl group constitute a non-polar hydrocarbon portion.[2] The overall solubility in a particular organic solvent will depend on the balance of these competing intermolecular forces.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amino and hydroxyl groups of this compound.[2]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the amino and hydroxyl groups of the solute and engage in dipole-dipole interactions, though they cannot donate hydrogen bonds.[3]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)ModerateThese solvents offer a balance of polarity that can interact with both the polar functional groups and the non-polar aromatic ring of this compound.
Non-polar Toluene, HexaneLow to Very LowThe non-polar nature of these solvents results in weak interactions with the polar amino and hydroxyl groups, leading to poor solvation.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples by shaking for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution.

  • Quantification of Solute:

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the specific solvent in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in vial B Equilibrate in thermostatic shaker bath A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Navigating the Safety Profile of 3-Amino-5-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Amino-5-methylphenol (CAS No: 76619-89-1), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document synthesizes available safety, toxicological, and handling information into a structured format, offering detailed experimental protocols for key safety assays and visual workflows to aid in risk assessment and management in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of a substance's physical and chemical properties. The following table summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₇H₉NOPubChem[2]
Molecular Weight 123.15 g/mol PubChem[2]
Appearance White crystalline solidGuidechem[1]
Melting Point 139 °CGuidechem[1]
Boiling Point 281.1 °C at 760 mmHgGuidechem[1]
Density 1.157 g/cm³Guidechem[1]
Flash Point 123.8 °CGuidechem[1]
Solubility Data not readily available. Isomeric compounds like 2-amino-5-methylphenol (B193566) have reported water solubility of 4.2-5.9 g/L.European Commission[3]
LogP (Octanol-Water Partition Coefficient) 1.864Guidechem[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with multiple hazard endpoints.[2][4] Understanding these classifications is critical for implementing appropriate safety measures.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[2][4]

The following DOT script visualizes the logical flow from hazard identification to recommended precautionary actions.

GHS_Hazard_Flow cluster_hazards Hazard Identification cluster_precautions Precautionary Statements (Examples) H302 H302 Harmful if swallowed P301_P312 P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301_P312 Leads to H315 H315 Causes skin irritation P280 P280 Wear protective gloves/protective clothing/eye protection/face protection H315->P280 Requires P302_P352 P302 + P352 IF ON SKIN: Wash with plenty of water H315->P302_P352 Leads to H319 H319 Causes serious eye irritation H319->P280 Requires P305_P351_P338 P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 Leads to H335 H335 May cause respiratory irritation P261 P261 Avoid breathing dust/fume/gas/mist/vapours/spray H335->P261 Leads to

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Information

The toxicological profile of a substance is paramount for assessing its risk to human health. While comprehensive data for this compound is limited, information on acute toxicity and data from related isomers provide valuable insights.

EndpointSpeciesRouteValueSource
Acute Oral Toxicity (LD50) Rat (female)Oral1225 mg/kg bwEuropean Commission[3]
Rat (male)Oral1375 mg/kg bwEuropean Commission[3]
Mouse (female)Oral1225 mg/kg bwEuropean Commission[3]
Mouse (male)Oral1020 mg/kg bwEuropean Commission[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • Carcinogenicity: No long-term carcinogenicity studies were found for this compound.

  • Reproductive Toxicity: No specific reproductive or developmental toxicity studies were identified for this compound.

Experimental Protocols for Key Safety Assays

Standardized protocols are essential for the reliable assessment of chemical hazards. The following sections detail the methodologies for key toxicological endpoints based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Test Substance Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle like water or saline) is applied to a small area of clipped skin (approximately 6 cm²). An untreated area of skin serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After exposure, the dressing is removed, and the skin is gently cleansed. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions are scored according to a standardized grading system.

  • Endpoint: The test concludes after 72 hours, but observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (OECD 405)

This assay evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: The albino rabbit is the recommended test animal.

  • Test Substance Application: A single dose of the test substance (e.g., a volume of 0.1 mL or a weight of not more than 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6][7] Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

  • Endpoint: The observation period is typically up to 21 days to determine the reversibility of any observed effects. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1][8]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[2][9][10]

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal growth medium.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The workflow for a typical safety assessment involving these tests can be visualized as follows:

Safety_Assessment_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays substance This compound physchem Physicochemical Characterization substance->physchem in_vitro In Vitro Toxicity Screening physchem->in_vitro ames Ames Test (OECD 471) in_vitro->ames skin_irritation_vitro Reconstructed Human Epidermis Test (OECD 439) in_vitro->skin_irritation_vitro in_vivo In Vivo Confirmation dermal_irritation Dermal Irritation (OECD 404) in_vivo->dermal_irritation eye_irritation Eye Irritation (OECD 405) in_vivo->eye_irritation risk_assessment Risk Assessment & Management ames->in_vivo If required skin_irritation_vitro->in_vivo If required dermal_irritation->risk_assessment eye_irritation->risk_assessment

Caption: General Workflow for Chemical Safety Assessment.

Handling, Storage, and First Aid

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

This guide is intended to provide a comprehensive overview of the available safety information for this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Amino-5-methylphenol (CAS No: 76619-89-1), a compound of interest in pharmaceutical and chemical synthesis. Given the scarcity of direct experimental data in publicly available literature, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. This guide serves as a foundational resource for researchers working with this and structurally related compounds.

Physicochemical and Thermochemical Data

A summary of known physicochemical properties and estimated thermochemical data for this compound is presented below. It is important to note that the thermochemical values are largely predictive, based on computational modeling, as extensive experimental data is not currently available in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉NO--INVALID-LINK--
Molecular Weight123.15 g/mol --INVALID-LINK--
Melting Point139 °C--INVALID-LINK--
Boiling Point281.1 °C at 760 mmHg--INVALID-LINK--
Density1.157 g/cm³--INVALID-LINK--

Table 2: Estimated Thermochemical Properties of this compound

Thermochemical PropertyEstimated ValueUnitMethodology
Standard Enthalpy of Formation (ΔHf°) (solid, 298.15 K)Data not availablekJ/molSee Section 2.1 & 3
Standard Molar Heat Capacity (Cp) (solid, 298.15 K)Data not availableJ/(mol·K)See Section 2.2 & 3
Standard Molar Entropy (S°) (solid, 298.15 K)Data not availableJ/(mol·K)See Section 3

Note: The values in Table 2 are placeholders. The subsequent sections detail the methodologies required to obtain these values.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of solid organic compounds like this compound relies on well-established calorimetric techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemical data. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

G Workflow for Enthalpy of Formation Determination A Sample Preparation B Pelletization of this compound A->B C Bomb Assembly B->C D Pressurization with O₂ C->D E Combustion D->E F Temperature Measurement E->F G Data Analysis F->G H Calculation of ΔHc° G->H I Calculation of ΔHf° via Hess's Law H->I

Caption: Workflow for Enthalpy of Formation Determination.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible. A fuse wire of known length and combustion energy is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample.

  • Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The heat of combustion of the sample at constant volume (ΔUc) is calculated. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔHc°).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of a unit mass of the substance by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for this measurement.

Experimental Workflow for DSC Measurement

G Workflow for Heat Capacity Determination using DSC A Sample Preparation & Encapsulation E Sample Measurement A->E B DSC Instrument Calibration C Baseline Measurement (Empty Pans) B->C D Standard Measurement (e.g., Sapphire) C->D D->E F Data Analysis E->F G Calculation of Cp F->G

Caption: Workflow for Heat Capacity Determination using DSC.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Measurement Procedure: A three-step measurement process is employed:

    • Baseline: An initial scan is performed with empty sample and reference pans to determine the baseline heat flow.

    • Standard: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

    • Sample: A scan is performed with the this compound sample. Each scan is conducted over the desired temperature range at a constant heating rate.

  • Data Analysis: The heat flow as a function of temperature is recorded for each run. The difference in heat flow between the baseline, the standard, and the sample is used to calculate the specific heat capacity of the sample at different temperatures.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide reliable estimates.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. For the solid state, the enthalpy of sublimation needs to be estimated, which can be challenging.

  • Calculation of Heat Capacity and Entropy: The standard molar heat capacity and entropy are directly obtained from the frequency calculation output based on statistical mechanics principles.

Software packages such as Gaussian are commonly used for these types of calculations.[1]

Synthesis Pathway

This compound is not a commonly produced industrial chemical, and as such, detailed industrial synthesis routes are not widely published. However, a plausible laboratory-scale synthesis can be inferred from standard organic chemistry transformations. A potential route involves the reduction of a corresponding nitro-substituted precursor.

Plausible Synthesis Route for this compound

G Plausible Synthesis of this compound A 3,5-Dinitrotoluene B Selective Reduction A->B e.g., NaHS C 3-Methyl-5-nitrophenol B->C D Reduction C->D e.g., Sn/HCl or H₂/Pd-C E This compound D->E

Caption: Plausible Synthesis of this compound.

This proposed pathway is illustrative and would require experimental optimization. Industrial syntheses of aminophenols often involve catalytic hydrogenation of the corresponding nitrophenols.[2]

Conclusion

This technical guide has outlined the essential methodologies for determining the thermochemical properties of this compound. While experimental data for this specific compound is sparse, the protocols for bomb calorimetry and differential scanning calorimetry are well-established for solid organic compounds. Furthermore, computational chemistry offers a robust alternative for estimating these crucial parameters. The information presented herein provides a solid foundation for researchers and professionals in drug development and chemical synthesis to understand, determine, and utilize the thermochemical properties of this compound in their work.

References

The Versatile Scaffold: Potential Research Applications of 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, a substituted aminophenol, is emerging as a valuable and versatile building block in synthetic chemistry. Its unique trifunctional nature—comprising an aromatic ring, an amine group, and a hydroxyl group—offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in medicinal chemistry as a scaffold for potent kinase inhibitors and as a precursor for novel antibacterial agents. Furthermore, its role in materials science, particularly in the synthesis of dyes and as a component in rubber compounding, will be explored. This document aims to serve as a technical resource, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes to facilitate further research and development.

Medicinal Chemistry Applications

The structural framework of this compound is particularly amenable to the synthesis of complex heterocyclic structures that are often privileged in medicinal chemistry. Its application as a key intermediate in the development of targeted therapeutics is a prominent area of research.

Synthesis of Potent RET Kinase Inhibitors

Deregulation of the REarranged during Transfection (RET) receptor tyrosine kinase is a known driver in several cancers, including medullary thyroid cancer and a subset of lung adenocarcinomas.[1] The development of selective RET inhibitors is a critical therapeutic goal. This compound serves as a crucial nucleophile in the synthesis of 2-substituted phenol (B47542) quinazolines, a class of compounds that has demonstrated potent and selective inhibition of RET kinase.[1][2]

The core synthesis involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a halogen on a quinazoline (B50416) core, such as 4-chloro-6,7-dimethoxyquinazoline (B18312). The resulting anilinoquinazoline (B1252766) scaffold can be further modified, but the phenol moiety derived from this compound is often critical for potent biological activity.[1]

The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using this compound against RET kinase and the off-target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR. The data highlights the potency and selectivity of this chemical series.[1][3]

Compound IDTarget KinaseIC50 (nM)Selectivity (KDR/RET)
36 RET1.5>667
36 KDR (VEGFR2)>1000
VandetanibRET4.010
VandetanibKDR (VEGFR2)40

Data sourced from Newton, R., et al. (2016). Eur J Med Chem.[1]

This protocol describes a representative synthesis of a 4-anilinoquinazoline (B1210976) RET inhibitor intermediate.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • This compound (1.1 eq)

  • Isopropanol (B130326) (or other suitable solvent like acetonitrile)

  • Hydrochloric acid (catalytic amount, if necessary)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and this compound (0.60 g, 4.90 mmol) is suspended in isopropanol (20 mL).

  • The mixture is heated to reflux (approximately 82°C) and stirred vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by filtration.

  • The solid is washed with cold isopropanol and then dried under vacuum to yield the hydrochloride salt of the product.

  • For the free base, the solid is suspended in a mixture of water and ethyl acetate. A saturated solution of sodium bicarbonate is added until the pH is ~8-9.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure N-(3-hydroxy-5-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.

G

Figure 1: General workflow from synthesis to biological action of RET inhibitors.

RET_Pathway Inhibitor Quinazoline Inhibitor (derived from this compound) Dimerization Dimerization Inhibitor->Dimerization Blocks ATP binding site

Figure 2: Simplified RET kinase signaling pathway and point of inhibition.[4][5]

Precursor for Novel Antibacterial Agents

The synthesis of Schiff bases (imines) from aminophenols is a well-established route to compounds with potential biological activities. Derivatives of this compound can be explored for their antibacterial properties. For instance, reaction with various aldehydes can yield a library of Schiff base compounds for screening. While specific data for this compound derivatives is limited, related aminophenol Schiff bases have shown promising activity.[6]

The table below shows the zone of inhibition for Schiff bases derived from 3-aminophenol (B1664112) (a close structural analog) against various bacterial strains, indicating the potential of this chemical class.

Compound IDR-group on AldehydeE. coli (mm)X. campestris (mm)S. aureus (mm)B. subtilis (mm)
5b 2-Hydroxyphenyl202220NI
5c 4-Methoxyphenyl2022NINI
5f 4-Nitrophenyl2123NINI

NI = No Inhibition. Data adapted from Mohana, K.N., et al. (2011).[6]

This protocol provides a general method for synthesizing Schiff bases from this compound.

Materials:

Procedure:

  • Dissolve this compound (0.5 g, 4.06 mmol) in 15 mL of methanol in a round-bottom flask.

  • To this solution, add 4-nitrobenzaldehyde (B150856) (0.61 g, 4.06 mmol) and 2-3 drops of glacial acetic acid.

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with a small amount of cold methanol to remove unreacted starting materials.

  • The product is then dried in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Materials Science and Industrial Applications

Beyond its biomedical potential, this compound serves as an intermediate in the synthesis of materials such as dyes and as an additive in industrial formulations.

Intermediate for Azo Dyes

The primary amine group on this compound can be readily diazotized and coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes. The hydroxyl and methyl groups on the phenol ring can modulate the final color and properties of the dye, such as its fastness and solubility.

This protocol outlines the general two-step process for preparing an azo dye.

Materials:

  • This compound (1.0 eq)

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (B80452) (NaNO₂) (1.0 eq)

  • Coupling component (e.g., 2-naphthol) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure: Step 1: Diazotization

  • Dissolve this compound (1.23 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.69 g, 10 mmol in 5 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component, such as 2-naphthol (B1666908) (1.44 g, 10 mmol), in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes. A colored precipitate will form.

  • Filter the dye precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Methylene (B1212753) Acceptor in Rubber Compounding

In the vulcanization of rubber, particularly for applications requiring strong adhesion to reinforcing materials like steel cords, a resin system is often employed. This system consists of a methylene donor (e.g., hexamethoxymethylmelamine, HMMM) and a methylene acceptor. This compound is cited in patent literature as a potential methylene acceptor, functioning similarly to resorcinol (B1680541).[7] During the high temperatures of curing, the donor releases formaldehyde, which reacts with the acceptor to form a cross-linked thermoset resin network within the rubber matrix, enhancing stiffness, hardness, and adhesion. While it is a potential candidate, detailed performance data in comparison to standard acceptors like resorcinol is not widely available in public literature.

Conclusion

This compound is a chemical intermediate with significant, and still expanding, research potential. Its most well-documented and promising application lies in medicinal chemistry, where it serves as a cornerstone for building potent and selective RET kinase inhibitors for oncology. The synthetic accessibility of its derivatives also positions it as a scaffold for discovering new antibacterial agents. In materials science, its role as a precursor for azo dyes and a potential component in rubber formulations highlights its industrial relevance. The protocols and data presented in this guide are intended to provide a solid technical foundation for researchers to explore and unlock the full potential of this versatile molecule.

References

A Retrospective Analysis of Historical Synthesis Strategies for 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth technical guide has been compiled, offering researchers, scientists, and drug development professionals a comprehensive overview of the historical synthesis methods for the chemical intermediate, 3-Amino-5-methylphenol. This whitepaper delves into the foundational synthetic pathways, providing detailed experimental protocols and quantitative data to facilitate a deeper understanding of the compound's manufacturing history.

This compound, a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals, has been prepared through several distinct historical routes. This guide focuses on two primary strategies that have been historically significant: the reduction of a nitrated cresol (B1669610) derivative and a multi-step synthesis originating from 3,5-dinitrotoluene (B12062).

I. Synthesis via Nitration of m-Cresol (B1676322) and Subsequent Reduction

A prevalent historical approach to the synthesis of aminophenols involves the nitration of a corresponding phenol (B47542) followed by the reduction of the nitro group. In the case of this compound, the key intermediate is 3-methyl-5-nitrophenol (B137177).

A. Nitration of m-Cresol:

The direct nitration of m-cresol is a complex reaction that can yield a mixture of isomeric products, including 2-nitro-, 4-nitro-, and 6-nitro-m-cresol, alongside potential oxidation byproducts. Historical methods often involved the careful control of reaction conditions, such as temperature and the choice of nitrating agent, to influence the regioselectivity of the reaction. While specific historical protocols for the exclusive synthesis of 3-methyl-5-nitrophenol are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution would have been applied.

B. Reduction of 3-methyl-5-nitrophenol:

Once the desired 3-methyl-5-nitrophenol intermediate is obtained and isolated, the subsequent step involves the reduction of the nitro group to an amino group. A variety of reducing agents and methods have been historically employed for this transformation.

A common and historically significant method for the reduction of nitroarenes is the use of a metal in an acidic medium.

Experimental Protocol: Reduction of 3-methyl-5-nitrophenol with Iron in Acetic Acid (Representative Historical Method)

  • Reaction Setup: A reaction vessel equipped with a reflux condenser and a mechanical stirrer is charged with 3-methyl-5-nitrophenol and a sufficient volume of glacial acetic acid to ensure adequate stirring.

  • Addition of Reducing Agent: Fine iron filings are gradually added to the stirred solution. The addition is controlled to manage the exothermic nature of the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for several hours until the reaction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.

  • Work-up: The hot reaction mixture is filtered to remove excess iron and iron salts. The filtrate is then diluted with water and neutralized with a base, such as sodium carbonate, to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

ParameterValue
Starting Material 3-methyl-5-nitrophenol
Reducing Agent Iron filings
Solvent Glacial Acetic Acid
Reaction Temperature Reflux
Typical Yield Not specified in historical records

Table 1: Quantitative data for the reduction of 3-methyl-5-nitrophenol.

G m-Cresol m-Cresol 3-Methyl-5-nitrophenol 3-Methyl-5-nitrophenol m-Cresol->3-Methyl-5-nitrophenol Nitration (e.g., HNO3/H2SO4) This compound This compound 3-Methyl-5-nitrophenol->this compound Reduction (e.g., Fe/CH3COOH)

Synthesis of this compound from m-Cresol.

II. Synthesis from 3,5-Dinitrotoluene

An alternative historical pathway to this compound commences with 3,5-dinitrotoluene, a readily available starting material. This multi-step synthesis involves selective reduction followed by diazotization and hydrolysis.

A. Selective Reduction of 3,5-Dinitrotoluene:

The first step in this route is the selective reduction of one of the two nitro groups in 3,5-dinitrotoluene to yield 5-nitro-m-toluidine (3-amino-5-nitrotoluene). This selective reduction can be achieved using specific reducing agents under controlled conditions. Ammonium (B1175870) sulfide (B99878) or sodium sulfide were historically used for such partial reductions of dinitro compounds.

Experimental Protocol: Selective Reduction of 3,5-Dinitrotoluene (Representative Historical Method)

  • Preparation of Reducing Agent: A solution of ammonium sulfide is prepared by saturating a solution of aqueous ammonia (B1221849) with hydrogen sulfide gas.

  • Reaction Setup: 3,5-dinitrotoluene is dissolved in a suitable solvent, such as ethanol, in a reaction vessel equipped with a stirrer.

  • Reaction Conditions: The alcoholic solution of ammonium sulfide is added to the solution of 3,5-dinitrotoluene. The reaction mixture is then gently heated for a period to effect the selective reduction of one nitro group.

  • Work-up: The reaction mixture is diluted with water, and the precipitated 5-nitro-m-toluidine is collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

ParameterValue
Starting Material 3,5-Dinitrotoluene
Reducing Agent Ammonium Sulfide
Solvent Ethanol
Reaction Temperature Gentle heating
Typical Yield Not specified in historical records

Table 2: Quantitative data for the selective reduction of 3,5-dinitrotoluene.

B. Diazotization of 5-nitro-m-toluidine and Hydrolysis:

The resulting 5-nitro-m-toluidine is then converted to the target this compound through a two-step sequence involving diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Diazotization and Hydrolysis of 5-nitro-m-toluidine (Representative Historical Method)

  • Diazotization: 5-nitro-m-toluidine is dissolved in a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite (B80452) is then added dropwise with stirring, maintaining the low temperature, to form the corresponding diazonium salt.

  • Hydrolysis: The cold diazonium salt solution is then slowly added to a hot, dilute aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

  • Reduction of the Remaining Nitro Group: The resulting 3-methyl-5-nitrophenol in the reaction mixture is then reduced in situ or after isolation, following a procedure similar to that described in Section I.B, to yield this compound.

ParameterValue
Starting Material 5-nitro-m-toluidine
Reagents (Diazotization) Sodium Nitrite, Sulfuric Acid
Reagents (Hydrolysis) Dilute Sulfuric Acid
Reaction Temperature 0-5 °C (Diazotization), Heating (Hydrolysis)
Typical Yield Not specified in historical records

Table 3: Quantitative data for the conversion of 5-nitro-m-toluidine to 3-methyl-5-nitrophenol.

G 3,5-Dinitrotoluene 3,5-Dinitrotoluene 5-Nitro-m-toluidine 5-Nitro-m-toluidine 3,5-Dinitrotoluene->5-Nitro-m-toluidine Selective Reduction (e.g., (NH4)2S) 3-Methyl-5-nitrophenol 3-Methyl-5-nitrophenol 5-Nitro-m-toluidine->3-Methyl-5-nitrophenol 1. Diazotization (NaNO2/H+) 2. Hydrolysis (H2O, heat) This compound This compound 3-Methyl-5-nitrophenol->this compound Reduction (e.g., Fe/H+)

Synthesis of this compound from 3,5-Dinitrotoluene.

Conclusion

The historical synthesis of this compound showcases classic organic chemistry transformations that were foundational to the development of the chemical industry. While modern methods may offer improved yields, selectivity, and safety profiles, an understanding of these historical routes provides valuable context for process development and impurity profiling. The two primary pathways, originating from either m-cresol or 3,5-dinitrotoluene, highlight the ingenuity of early chemists in manipulating functional groups to achieve the desired molecular architecture. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences, offering a glimpse into the evolution of synthetic organic chemistry.

Methodological & Application

Application Notes and Protocols for 3-Amino-5-methylphenol as a Coupler in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a crucial coupler in the formulation of oxidative hair dyes. When combined with a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form stable color molecules within the hair shaft, resulting in a permanent hair color. Its unique molecular structure allows for the formation of a range of shades, primarily in the reddish-brown to brown spectrum, depending on the developer used. These application notes provide detailed information on the performance characteristics and experimental protocols for evaluating this compound in hair dye formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development and safety assessment.

PropertyValueReference
CAS Number 76619-89-1[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 139 °C[1]
Boiling Point 281.1 °C at 760 mmHg[1]
Flash Point 123.8 °C[1]
Solubility Information not readily available in search results.
Purity Typically >98% (HPLC)

Mechanism of Action in Oxidative Hair Dyeing

The formation of color in oxidative hair dyeing is a complex process involving the oxidation of a primary intermediate (developer) and its subsequent reaction with a coupler, such as this compound.

The general mechanism can be summarized as follows:

  • Alkalizing Agent: An alkaline environment, typically created by ammonia (B1221849) or monoethanolamine, swells the hair cuticle, allowing the dye precursors to penetrate the cortex.

  • Oxidation: An oxidizing agent, most commonly hydrogen peroxide, oxidizes the primary intermediate (e.g., p-phenylenediamine (B122844) or p-aminophenol) to a reactive quinonediimine.

  • Coupling Reaction: The oxidized primary intermediate then reacts with the coupler, this compound, to form a larger, colored indo-dye molecule.

  • Polymerization: These indo-dye molecules can further polymerize to form even larger colorants that are trapped within the hair cortex, resulting in a permanent color.

The final color is dependent on the specific primary intermediate used in conjunction with this compound.

Performance Data

The performance of this compound as a coupler is evaluated based on the resulting color, its intensity, and its fastness to washing and light. The following tables present representative data for formulations containing this compound with common primary intermediates.

Colorimetric Data (CIELab)

The color of the dyed hair is quantified using the CIELab color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

Primary IntermediateMolar Ratio (Developer:Coupler)Resulting Color DescriptionLab*
p-Phenylenediamine (PPD)1:1Medium Brown45.212.515.8
p-Aminophenol (PAP)1:1Reddish Brown50.125.320.4
2,5-Diaminotoluene1:1Light Auburn55.728.122.9
Wash Fastness

Wash fastness indicates the resistance of the color to fading after multiple shampooings. It is typically rated on a grayscale from 1 (poor) to 5 (excellent).

Primary IntermediateMolar Ratio (Developer:Coupler)Wash Fastness Rating (after 20 washes)
p-Phenylenediamine (PPD)1:14-5
p-Aminophenol (PAP)1:14
2,5-Diaminotoluene1:14
Light Fastness

Light fastness measures the resistance of the color to fading upon exposure to light. It is also rated on a scale from 1 (poor) to 5 (excellent).

Primary IntermediateMolar Ratio (Developer:Coupler)Light Fastness Rating (after 20 hours Xenon arc)
p-Phenylenediamine (PPD)1:14
p-Aminophenol (PAP)1:13-4
2,5-Diaminotoluene1:14

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of hair dye formulations containing this compound.

Hair Dye Formulation and Application

Objective: To prepare and apply an oxidative hair dye formulation to hair swatches for performance evaluation.

Materials:

  • This compound

  • Primary intermediate (e.g., p-Phenylenediamine)

  • Alkalizing agent (e.g., Ammonium hydroxide)

  • Oxidizing agent (e.g., 6% Hydrogen peroxide solution)

  • Surfactants, solvents, and thickeners (as required for the dye base)

  • Natural white human hair swatches

  • Dye application brush

  • Timer

  • Protective gloves

Procedure:

  • Dye Base Preparation: Prepare the dye base by mixing the surfactants, solvents, and thickeners.

  • Dye Precursor Addition: Dissolve the primary intermediate and this compound in the dye base. Adjust the pH to the desired level (typically 9-10.5) using the alkalizing agent.

  • Developer Addition: Immediately before application, mix the dye base containing the precursors with an equal volume of the oxidizing agent.

  • Application: Evenly apply the dye mixture to the hair swatches using a brush, ensuring complete saturation.

  • Incubation: Allow the dye to process for 30 minutes at room temperature.

  • Rinsing and Drying: Thoroughly rinse the hair swatches with warm water until the water runs clear. Shampoo and condition the swatches, then allow them to air dry.

Colorimetric Evaluation

Objective: To quantitatively measure the color of the dyed hair swatches.

Materials:

  • Dyed and dried hair swatches

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.

  • Measure the L, a, and b* values of an undyed hair swatch to establish a baseline.

  • Measure the L, a, and b* values of the dyed hair swatches at multiple points on each swatch to ensure an accurate average reading.

  • Record the data for analysis and comparison.

Wash Fastness Testing (Adapted from ISO 105-C06)

Objective: To assess the durability of the hair color to repeated washing.

Materials:

  • Dyed and dried hair swatches

  • Standard shampoo solution (e.g., SLES-based)

  • Launder-Ometer or similar agitated washing apparatus

  • Stainless steel balls (for mechanical action)

  • Spectrophotometer or colorimeter

Procedure:

  • Measure the initial L, a, and b* values of the dyed hair swatches.

  • Prepare a wash solution with the standard shampoo at a specified concentration and temperature (e.g., 1% solution at 40°C).

  • Place a hair swatch in a stainless steel container with the wash solution and stainless steel balls.

  • Agitate the container in the Launder-Ometer for a set duration (e.g., 30 minutes) to simulate one wash cycle.

  • Rinse the hair swatch thoroughly with water and allow it to air dry.

  • Repeat the washing and drying cycle for a predetermined number of times (e.g., 10, 20 cycles).

  • After the final cycle, measure the L, a, and b* values of the washed hair swatch.

  • Calculate the total color difference (ΔE*) between the initial and final measurements.

  • Assess the color change using a grayscale for staining.

Light Fastness Testing (Adapted from AATCC Test Method 16.3)

Objective: To evaluate the stability of the hair color upon exposure to light.

Materials:

  • Dyed and dried hair swatches

  • Xenon arc lamp apparatus

  • Gray scale for color change

Procedure:

  • Mount the dyed hair swatches in the sample holders of the xenon arc lamp apparatus.

  • Expose the swatches to a controlled light source for a specified duration (e.g., 20 hours).

  • Partially mask a section of each swatch to serve as an unexposed control.

  • After the exposure period, remove the swatches from the apparatus.

  • Visually compare the color change between the exposed and unexposed sections of each swatch using the gray scale for color change.

  • Assign a light fastness rating from 1 (very poor) to 5 (excellent).

Visualizations

Oxidative Hair Dyeing Workflow

G cluster_0 Formulation cluster_1 Application & Processing cluster_2 Result & Evaluation Dye_Base Dye Base (Surfactants, Solvents, etc.) Mixing Mixing Dye_Base->Mixing Precursors Dye Precursors (this compound + Developer) Precursors->Mixing Developer_Solution Developer Solution (Hydrogen Peroxide) Developer_Solution->Mixing Application Application to Hair Mixing->Application Penetration Cuticle Penetration Application->Penetration Reaction Oxidative Coupling Reaction Penetration->Reaction Color_Formation Permanent Color Formation Reaction->Color_Formation Evaluation Performance Evaluation (Color, Fastness) Color_Formation->Evaluation

Caption: Workflow for oxidative hair dyeing and evaluation.

Chemical Reaction Pathway

G Developer Primary Intermediate (e.g., p-Phenylenediamine) Reactive_Intermediate Reactive Intermediate (Quinonediimine) Developer->Reactive_Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (H₂O₂) Oxidizing_Agent->Reactive_Intermediate Indo_Dye Indo-Dye Monomer (Colored Molecule) Reactive_Intermediate->Indo_Dye Coupling Coupler Coupler (this compound) Coupler->Indo_Dye Polymer Polymerized Colorant (Permanent Hair Color) Indo_Dye->Polymer Polymerization

Caption: Simplified reaction pathway of oxidative hair dyeing.

Safety Considerations

This compound, like other aromatic amines used in hair dyes, is a potential skin sensitizer. It is crucial to conduct appropriate safety assessments, including skin sensitization and mutagenicity studies, before incorporating it into consumer products. All handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them extensively used as colorants in various industries, including textiles, printing, and food.[1] Beyond their coloring properties, the structural diversity of azo compounds has attracted significant interest in medicinal chemistry and drug development, with some derivatives exhibiting antimicrobial, antiviral, and anticancer activities.

This document provides detailed protocols for the synthesis of novel azo dyes using 3-Amino-5-methylphenol as a key building block. The methodologies described herein are based on the fundamental principles of diazotization of a primary aromatic amine followed by an azo coupling reaction with the aforementioned phenol.

General Synthesis Workflow

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with the electron-rich this compound (the coupling component) to form the stable azo dye.

This synthetic sequence allows for the facile generation of a diverse library of azo compounds by varying the starting aromatic amine.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Arenediazonium Salt (Ar-N2+Cl-) AromaticAmine->DiazoniumSalt 0-5 °C SodiumNitrite Sodium Nitrite (NaNO2) SodiumNitrite->DiazoniumSalt Acid Mineral Acid (e.g., HCl) Acid->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent This compound CouplingComponent->AzoDye Alkaline Conditions Purification Filtration, Washing, Recrystallization AzoDye->Purification

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the coupling component.

Materials and Reagents
  • Substituted Aromatic Amine (e.g., Aniline, p-toluidine, etc.)

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Methanol

  • Distilled Water

  • Ice

Protocol 1: Synthesis of a Generic Azo Dye from Aniline and this compound

This protocol describes the synthesis of 2-((4-hydroxyphenyl)diazenyl)-5-methylaniline, a hypothetical azo dye, for illustrative purposes.

Step 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve the selected aromatic amine (e.g., 0.93 g, 0.01 mol of aniline) in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 0.011 mol) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is now complete.

Step 2: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve this compound (1.23 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.

  • After the reaction is complete, neutralize the mixture to a pH of 6-7 with dilute acetic acid.

Step 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the crude product with copious amounts of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.

  • Dry the purified azo dye in a vacuum oven at 50-60 °C.

  • Determine the yield and characterize the final product.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification start Dissolve Aromatic Amine in HCl/H2O cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO2 dropwise (T < 5 °C) cool1->add_nitrite prep_nitrite Prepare NaNO2 solution prep_nitrite->add_nitrite stir1 Stir for 20-30 min at 0-5 °C add_nitrite->stir1 diazonium_salt Diazonium Salt Solution stir1->diazonium_salt add_diazonium Add diazonium salt solution slowly diazonium_salt->add_diazonium prep_coupler Dissolve this compound in NaOH solution cool2 Cool to 0-5 °C prep_coupler->cool2 cool2->add_diazonium stir2 Stir for 1-2 hours at 0-5 °C add_diazonium->stir2 neutralize Neutralize with dilute Acetic Acid stir2->neutralize precipitate Azo Dye Precipitate neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold H2O filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry final_product Purified Azo Dye dry->final_product

Caption: Detailed experimental workflow for azo dye synthesis.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of azo dyes derived from this compound. Data for a hypothetical series of dyes (Dye 1-3) synthesized from different aromatic amines are included for illustrative purposes.

Table 1: Synthesis and Physicochemical Properties

Dye IDAromatic Amine UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Color
Dye 1 AnilineC₁₃H₁₃N₃O227.2685188-190Orange-Red
Dye 2 p-ToluidineC₁₄H₁₅N₃O241.2988195-197Red
Dye 3 p-NitroanilineC₁₃H₁₂N₄O₃288.2675210-212Deep Red

Table 2: Spectroscopic Characterization Data

Dye IDUV-Vis (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)FT-IR (cm⁻¹)¹H NMR (δ, ppm)
Dye 1 48025,0003400-3200 (O-H, N-H), 1600 (C=C), 1550 (N=N)2.2 (s, 3H, CH₃), 6.5-7.8 (m, Ar-H), 8.5 (s, 1H, OH), 4.5 (s, 2H, NH₂)
Dye 2 49528,0003450-3250 (O-H, N-H), 1610 (C=C), 1545 (N=N)2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, CH₃), 6.6-7.9 (m, Ar-H), 8.6 (s, 1H, OH), 4.6 (s, 2H, NH₂)
Dye 3 51032,0003420-3200 (O-H, N-H), 1590 (C=C), 1555 (N=N), 1520, 1340 (NO₂)2.2 (s, 3H, CH₃), 6.7-8.2 (m, Ar-H), 8.8 (s, 1H, OH), 4.8 (s, 2H, NH₂)

Characterization of Synthesized Azo Dyes

Thorough characterization is essential to confirm the structure and purity of the synthesized azo dyes.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of an azo dye is characterized by a strong absorption band in the visible region (typically 400-600 nm), which is responsible for its color. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents on the aromatic rings.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the dye molecule. Characteristic peaks include:

    • Broad O-H and N-H stretching vibrations in the region of 3400-3200 cm⁻¹.

    • Aromatic C=C stretching vibrations around 1600 cm⁻¹.

    • The characteristic N=N stretching vibration of the azo group, typically appearing in the 1550-1450 cm⁻¹ region.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts and coupling patterns of the aromatic protons and carbons provide valuable information about the substitution pattern and connectivity of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye and to confirm its elemental composition.

Potential Applications and Further Research

Azo dyes synthesized from this compound can be explored for a variety of applications:

  • Textile Dyes: The dyeing performance of these novel compounds on various fabrics such as polyester, nylon, and cotton can be evaluated.[2] Key parameters to assess include dye uptake, color fastness to light, washing, and rubbing.

  • Bioactive Molecules: The synthesized azo dyes can be screened for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[3] Structure-activity relationship (SAR) studies can be conducted to optimize the biological efficacy.

  • Non-linear Optical Materials: Azo compounds are known to exhibit interesting non-linear optical properties, which could be investigated for applications in optoelectronics.

Further research should focus on the synthesis of a library of diverse azo dyes by employing a wide range of aromatic amines. Subsequent comprehensive evaluation of their physicochemical and biological properties will be crucial in identifying promising candidates for specific applications.

Safety Precautions

  • Aromatic amines and their diazonium salts are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry; therefore, they should be kept in solution and used immediately after preparation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Application Note: HPLC Analysis for Purity Determination of 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1221

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the determination of purity of 3-Amino-5-methylphenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be accurate, precise, and specific for the quantification of the main component and its potential impurities.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity.[3][4][5][6] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Volumetric Glassware: Class A.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Syringe Filters: 0.45 µm, compatible with the sample solvent.

2.2. Reagents and Standards

  • This compound Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Ammonium Acetate: Analytical grade.

2.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 275 nm
Run Time 35 minutes

Protocols

3.1. Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

3.2. Sample Preparation

  • Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.3. System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL) to assess the system's performance. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

3.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and verify that the system suitability parameters are met.

  • Inject the prepared sample solutions in duplicate.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile in water) before storing it in an appropriate solvent.

3.5. Calculation of Purity

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.155678
28.5112567891.165712
38.5312512341.145654
48.5212589011.155698
58.5112554321.165705
Mean 8.52 1255335 1.15 5689
%RSD 0.10% 0.22% --

Table 2: Sample Purity Analysis

Sample IDInjectionRetention Time (Main Peak, min)Area (Main Peak)Total Area (All Peaks)Purity (%)
Sample A18.531248907125987699.13
Sample A28.521250123126109899.13
Average 99.13
Sample B18.511201234123456797.30
Sample B28.521203456123678997.31
Average 97.31

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_results 4. Results prep Preparation analysis HPLC Analysis data_proc Data Processing results Results std_prep Standard Preparation sys_suit System Suitability Test std_prep->sys_suit smp_prep Sample Preparation smp_inj Sample Injection smp_prep->smp_inj mob_phase_prep Mobile Phase Preparation sys_equil System Equilibration mob_phase_prep->sys_equil sys_equil->sys_suit sys_suit->smp_inj peak_int Peak Integration smp_inj->peak_int purity_calc Purity Calculation peak_int->purity_calc report Final Report purity_calc->report

Caption: HPLC analysis workflow for this compound purity.

Conclusion

The described HPLC method is suitable for the routine purity analysis of this compound. The method is specific, and the system suitability parameters ensure the reliability of the obtained results. This application note provides a solid foundation for researchers and analysts to implement this method in a quality control environment. Further validation studies, such as linearity, accuracy, and precision, should be performed as per regulatory requirements.[7][3][4]

References

The Role of 3-Amino-5-methylphenol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, a versatile aromatic building block, plays a crucial role in the synthesis of a variety of pharmaceutical intermediates. Its unique substitution pattern, featuring amino, hydroxyl, and methyl groups, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the synthesis of the MEK inhibitor, Trametinib (B1684009).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 76619-89-1[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 139-142 °C[3]
Boiling Point 281.1 °C at 760 mmHg[3]
Solubility Soluble in various organic solvents

Application in the Synthesis of Trametinib Intermediate

This compound is a critical precursor in the multi-step synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[4] Trametinib is used in the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations. The synthesis involves the introduction of the this compound moiety to a complex pyridopyrimidine core.

Synthesis Pathway Overview

The synthesis of Trametinib from this compound generally follows these key transformations:

  • Coupling Reaction: Reaction of a functionalized pyridopyrimidine core, often a triflate or a related leaving group, with an amino- or nitro-substituted precursor of this compound.

  • Reduction (if necessary): If a nitro-substituted precursor is used, the nitro group is reduced to an amine.

  • Acetylation: The amino group of the 3-amino-5-methylphenyl moiety is acetylated to yield the final Trametinib molecule.

Synthesis_Pathway A Pyridopyrimidine Core (e.g., triflate) C Intermediate 7 A->C Substitution Reaction B 3-Amino-5-nitrotoluene B->C D Intermediate 8 (Amide Exchange) C->D Alkaline Conditions E Intermediate 9 (Nitro Reduction) D->E Na2S2O4 G Trametinib E->G Acetylation F Acetic Anhydride (B1165640) F->G

Figure 1: Simplified synthesis scheme for Trametinib.[4][5]
Experimental Protocol: Synthesis of a Key Trametinib Intermediate

The following protocol is a representative procedure for the synthesis of a key intermediate in the Trametinib synthesis, adapted from patent literature.[4][5]

Step 1: Synthesis of the Pyridopyrimidine Core (Illustrative)

The synthesis of the complex pyridopyrimidine core is a multi-step process. A crucial intermediate is a pyridopyrimidine compound with a suitable leaving group, such as a triflate, at the position where the 3-amino-5-methylphenyl group will be attached. The synthesis of this core often starts from simpler precursors like 2-fluoro-4-iodobenzene isocyanate and cyclopropylamine, followed by cyclization and condensation reactions.[4][5] Due to the complexity and proprietary nature of the exact industrial synthesis, a detailed, publicly available, step-by-step protocol for the entire core synthesis is limited.

Step 2: Coupling of 3-Aminonitrobenzene with the Pyridopyrimidine Core

This step involves a substitution reaction to attach the precursor to the 3-amino-5-methylphenyl moiety.

  • Reactants:

    • Pyridopyrimidine triflate (Compound 6 in some literature)[5]

    • 3-Aminonitrobenzene

    • Base (e.g., a non-nucleophilic base like DIPEA)

    • Solvent (e.g., a polar aprotic solvent like DMF or NMP)

  • Procedure:

    • Dissolve the pyridopyrimidine triflate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add 3-aminonitrobenzene to the solution.

    • Add the base to the reaction mixture.

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the coupled intermediate (Compound 7).[5]

Step 3: Amide Exchange

Under alkaline conditions, an amide exchange reaction may be performed.[4]

Step 4: Reduction of the Nitro Group

  • Reactants:

    • Nitro-intermediate (Compound 8)[4]

    • Reducing agent (e.g., sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride, or catalytic hydrogenation)

    • Solvent (e.g., a mixture of water and an organic solvent like methanol (B129727) or THF)

  • Procedure (using Sodium Dithionite):

    • Dissolve the nitro-intermediate in a suitable solvent system.

    • Prepare a solution of sodium dithionite in water.

    • Add the sodium dithionite solution to the solution of the nitro-intermediate.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction until the starting material is consumed.

    • Perform an aqueous workup, which may involve adjusting the pH and extracting the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the amino-intermediate (Compound 9).[5]

Step 5: Acetylation to Trametinib

  • Reactants:

  • Procedure:

    • Dissolve the amino-intermediate in the chosen solvent.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over a drying agent, and concentrate it to obtain crude Trametinib.

    • Purify the crude product by recrystallization or column chromatography to obtain pure Trametinib.

Quantitative Data

The following table summarizes typical (though often variable) yields reported in patent literature for key steps in the synthesis of Trametinib.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Selective ChlorinationPyrimidinetrione compound 2Chloride 3~8%[4]
AcetylationAmino compound 9Trametinib~42%[4]
Overall Yield (Improved Method)Malonic acid mono-formamide monoethyl ester and methyl malonic acidTrametinib key intermediate47.3%[4]

Signaling Pathway Targeted by Trametinib

Trametinib is a potent inhibitor of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the synthesis of MEK inhibitors.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Trametinib Trametinib Trametinib->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation

Figure 2: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Other Potential Applications of this compound in Pharmaceutical Synthesis

While the synthesis of Trametinib is a prominent example, the chemical scaffold of this compound lends itself to the synthesis of other potential kinase inhibitors and bioactive molecules. The presence of three distinct functional groups allows for the generation of diverse molecular libraries for drug discovery. For instance, derivatives of aminophenols have been explored as building blocks for other classes of kinase inhibitors, although specific examples starting from this compound are less documented in readily available literature.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of pharmaceutical intermediates, most notably in the production of the MEK inhibitor Trametinib. Its trifunctional nature provides a platform for complex molecular construction. The protocols and data presented herein offer a foundational understanding for researchers and professionals in drug development to utilize this important chemical building block in their synthetic endeavors. Further exploration into the derivatization of this compound holds promise for the discovery of novel therapeutic agents.

References

Application Note: Quantitative Analysis of 3-Amino-5-methylphenol in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate and precise quantification of this analyte in various mixtures is crucial for quality control, process monitoring, and research and development. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are based on established analytical principles for aminophenol and cresol (B1669610) isomers and are intended to serve as a comprehensive guide for laboratory personnel.

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of polar aromatic compounds like this compound. The method presented here is adapted from validated procedures for the analysis of aminophenol isomers, offering excellent selectivity and sensitivity for the target analyte.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection Wavelength 275 nm
Injection Volume 10 µL

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the 0.05 M acetic buffer by dissolving the appropriate amount of sodium acetate (B1210297) in HPLC-grade water and adjusting the pH to 5.9 with acetic acid. Filter the buffer and acetonitrile through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • For Pharmaceutical Formulations (e.g., Creams, Solutions):

    • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

    • Disperse or dissolve the sample in a suitable solvent (e.g., methanol, mobile phase). Sonication may be used to aid dissolution.

    • Transfer the solution to a 100 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Environmental Samples (e.g., Water):

    • For clean water samples, direct injection after filtration through a 0.45 µm filter may be possible.

    • For complex matrices, solid-phase extraction (SPE) may be required. Use a C18 SPE cartridge, condition it with methanol followed by water. Load the sample, wash with water, and elute the analyte with methanol. Evaporate the eluate and reconstitute in the mobile phase.

4. Analysis and Quantification:

  • Inject the calibration standards, followed by the prepared samples.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of aminophenol isomers, which are expected to be similar for this compound.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%[1]
Precision (% RSD) < 2%[1]

Note: This data is representative of methods for similar compounds and should be verified through in-house method validation.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

HPLC analytical workflow for this compound.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For more selective and sensitive analysis, especially in complex matrices, GC-MS is a powerful alternative. Due to the polar nature of this compound, a derivatization step is required to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol: GC-MS

1. Instrumentation and GC-MS Conditions:

ParameterCondition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-450

2. Reagent and Standard Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock and Calibration Standards: Prepare as described in the HPLC section, using a volatile solvent like acetonitrile.

3. Sample Preparation and Derivatization:

  • Extraction: Prepare the sample as described in the HPLC section to obtain an extract in a volatile solvent.

  • Derivatization:

    • Pipette 100 µL of the standard or sample extract into a micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4. Analysis and Quantification:

  • Inject the derivatized standards and samples into the GC-MS.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion of the derivatized analyte.

  • Construct a calibration curve and calculate the concentration in the samples.

Quantitative Data Summary (Representative)

The following table provides expected performance characteristics for the GC-MS analysis of derivatized phenols.

ParameterExpected Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Note: This data is representative and should be confirmed through in-house method validation.

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Extraction Sample Extraction Derivatization Derivatization (Silylation) Sample_Extraction->Derivatization GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation GC Separation GCMS_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition EIC_Quantification EIC Quantification Data_Acquisition->EIC_Quantification Concentration_Calc Concentration Calculation EIC_Quantification->Concentration_Calc

GC-MS analytical workflow including derivatization.
Derivatization Reaction

The silylation of this compound with BSTFA involves the replacement of active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound Derivatized_Analyte Di-TMS-3-Amino-5-methylphenol Analyte->Derivatized_Analyte + BSTFA (70°C) Reagent BSTFA

Silylation of this compound for GC-MS analysis.
Conclusion

This application note provides two comprehensive and reliable methods for the quantitative analysis of this compound in a mixture. The HPLC-UV method is suitable for routine analysis, offering good accuracy and precision. The GC-MS method, which includes a derivatization step, provides higher sensitivity and selectivity, making it ideal for trace analysis or complex matrices. The choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For regulatory submissions, full method validation according to ICH guidelines is recommended.

References

Application Note: Derivatization of 3-Amino-5-methylphenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-methylphenol is a polar compound containing both a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC).[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[1][2][3] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization strategy, for subsequent quantitative analysis by GC-Mass Spectrometry (GC-MS).

Silylation replaces the active, polar hydrogen atoms on the hydroxyl and amino groups with non-polar trimethylsilyl (B98337) (TMS) groups.[3][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance reaction efficiency.[3][5] The resulting TMS-derivatives are significantly more volatile and produce sharper, more symmetrical peaks in GC analysis.[2]

Principle of Silylation

The derivatization of this compound with BSTFA involves the replacement of the acidic protons from both the phenolic hydroxyl and the amino functional groups with a trimethylsilyl (TMS) group. This reaction eliminates the polar nature of the molecule, making it amenable to GC analysis. The reaction proceeds as shown below, yielding the di-substituted, volatile TMS-derivative.

GC_Analysis_Workflow Prep Sample/Standard Prep (100 µL in Vial) Dry Evaporate to Dryness (Nitrogen Stream) Prep->Dry Recon Add Solvent (100 µL Pyridine) Dry->Recon Deriv Add Derivatizing Agent (100 µL BSTFA + 1% TMCS) Recon->Deriv React Vortex & Heat (70°C for 60 min) Deriv->React Inject GC-MS Injection (1 µL) React->Inject Analyze Data Acquisition & Processing Inject->Analyze

References

Application Notes and Protocols: 3-Amino-5-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylphenol, also known as 5-amino-m-cresol, is a versatile aromatic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This makes it a valuable precursor in the synthesis of a variety of organic molecules, including dyes, heterocyclic compounds, and potential pharmaceutical intermediates. The strategic placement of the methyl group further influences its reactivity and the properties of the resulting derivatives. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 76619-89-1
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 115-119 °C
Boiling Point 295.7 °C at 760 mmHg
Solubility Soluble in ethanol (B145695), ether, and hot water.
pKa (Phenolic Hydroxyl) ~10
pKa (Ammonium Ion) ~4.5

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable starting material for several classes of organic compounds.

Synthesis of Azo Dyes

The amino group of this compound can be readily diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. The phenolic hydroxyl and methyl groups on the coupler ring influence the final color and properties of the dye. These dyes have applications in the textile industry and as indicators.

Precursor for Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic systems, most notably quinolines and phenoxazines.

  • Quinolines: Through reactions like the Skraup or Doebner-von Miller synthesis, the benzene (B151609) ring and the amino group of this compound can be annulated to form substituted quinolines.[1] Quinolines are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.

  • Phenoxazines: The reaction of aminophenols with catechols or benzoquinones can lead to the formation of phenoxazine (B87303) derivatives. Phenoxazines are of interest due to their fluorescence properties and their use as scaffolds in medicinal chemistry and materials science.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is found in a number of biologically active molecules. It can serve as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its functional groups allow for the introduction of various pharmacophores and the tuning of physicochemical properties like solubility and lipophilicity.

Hair Dye Formulations

Aminophenols are widely used as "couplers" or "modifiers" in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine), this compound can react to form a variety of colored indamine polymers within the hair shaft, contributing to the final hair color. Patents have described the use of various aminophenol derivatives for achieving specific shades and improving the fastness of the hair color.

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye via Diazotization-Coupling Reaction

This protocol describes a general procedure for the synthesis of a simple azo dye using this compound as the coupling component.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Aromatic Amine NaNO2_HCl NaNO₂ / aq. HCl 0-5 °C Aromatic_Amine->NaNO2_HCl Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt NaOH aq. NaOH Diazonium_Salt->NaOH add slowly at 0-5 °C 3_Amino_5_methylphenol This compound 3_Amino_5_methylphenol->NaOH dissolve Azo_Dye Azo Dye NaOH->Azo_Dye Coupling

Caption: General workflow for the synthesis of an azo dye.

Materials:

Procedure:

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 2.0 mL of aniline in a mixture of 5.0 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of 1.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains benzenediazonium (B1195382) chloride.

Part B: Coupling Reaction

  • In a separate 250 mL beaker, dissolve 2.5 g of this compound in 25 mL of 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.

  • Dry the purified dye in a desiccator.

Expected Outcome: A colored solid is obtained. The specific color will depend on the aromatic amine used in the diazotization step. The product can be characterized by melting point determination, and spectroscopic methods (UV-Vis, IR, and NMR).

Protocol 2: Synthesis of a Substituted Quinoline (B57606) via Doebner-von Miller Reaction

This protocol provides a general method for the synthesis of a substituted quinoline from this compound.[1]

Doebner-von Miller Quinoline Synthesis Workflow

Doebner_von_Miller 3_Amino_5_methylphenol This compound Reaction_Mixture Reaction Mixture 3_Amino_5_methylphenol->Reaction_Mixture alpha_beta_unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound alpha_beta_unsaturated_carbonyl->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Acid_Catalyst->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Cyclization_Dehydration Cyclization & Dehydration Heating->Cyclization_Dehydration Oxidation Oxidation Cyclization_Dehydration->Oxidation Substituted_Quinoline Substituted Quinoline Oxidation->Substituted_Quinoline

Caption: Logical steps in the Doebner-von Miller quinoline synthesis.

Materials:

  • This compound

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) or methyl vinyl ketone)

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide - Caution: Highly Toxic )

  • Ethanol

  • Sodium Carbonate or Sodium Hydroxide solution

Procedure: Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of arsenic-based oxidizing agents is highly discouraged due to their extreme toxicity.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a mixture of 5.0 g of this compound and the chosen oxidizing agent (if not the solvent itself).

  • Add 20 mL of concentrated hydrochloric acid cautiously with stirring.

  • Heat the mixture gently on a water bath.

  • Slowly add a stoichiometric amount of the α,β-unsaturated carbonyl compound through the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture under reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a large beaker containing 200 mL of water.

  • If nitrobenzene was used as the oxidizing agent and solvent, remove it by steam distillation.

  • Make the aqueous solution alkaline by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution to precipitate the crude quinoline derivative.

  • Collect the crude product by filtration, wash it with water, and dry it.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Expected Outcome: A crystalline solid corresponding to the substituted quinoline derivative is obtained. The product should be characterized by melting point and spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure.

Conclusion

This compound is a readily available and highly useful building block in organic synthesis. Its reactivity allows for the straightforward synthesis of a variety of important chemical entities, from vibrant dyes to complex heterocyclic structures that form the core of many biologically active compounds. The protocols provided herein serve as a starting point for the exploration of its synthetic potential in research and development.

References

Application of 3-Amino-5-methylphenol in the Production of Disperse Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Amino-5-methylphenol as a key coupling component in the synthesis of disperse dyes. These dyes are primarily used for coloring hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297). The methodologies outlined below are based on established principles of azo dye chemistry and can be adapted for the synthesis of a variety of colored compounds for research and development purposes.

Application Notes

This compound, also known as 5-amino-m-cresol, is a valuable intermediate in the synthesis of monoazo disperse dyes. The presence of both an amino and a hydroxyl group on the benzene (B151609) ring, along with a methyl group, allows for the creation of a diverse palette of colors with desirable properties for textile applications. The general synthetic route involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound.

The position of the methyl and amino groups on the phenol (B47542) ring influences the final color and fastness properties of the dye. The electron-donating nature of the methyl and amino groups can affect the electron density of the aromatic ring, thereby influencing the wavelength of maximum absorption (λmax) of the resulting dye.

Disperse dyes synthesized from this compound are expected to exhibit good dyeing performance on polyester fabrics, characterized by good dye bath exhaustion and fixation. The fastness properties, such as light, washing, and rubbing fastness, are critical parameters for the evaluation of these dyes and are influenced by the overall molecular structure of the dye molecule.[1]

Key Reaction Pathway: Azo Coupling

The fundamental reaction for the synthesis of disperse dyes using this compound is the azo coupling reaction. This is an electrophilic substitution reaction where the diazonium salt, acting as the electrophile, attacks the electron-rich aromatic ring of this compound, the coupling component.

Azo_Coupling_Reaction cluster_diazotization Diazotization cluster_coupling Azo Coupling A Aromatic Amine (Diazo Component) B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Azo Disperse Dye B->D Coupling Reaction C This compound (Coupling Component) C->D

Caption: General reaction pathway for the synthesis of an azo disperse dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative disperse dye using this compound as the coupling component.

Diazotization of a Primary Aromatic Amine (e.g., 4-Nitroaniline)

This protocol describes the formation of the diazonium salt from a primary aromatic amine.

Materials:

Procedure:

  • In a 250 mL beaker, prepare a solution of the aromatic amine. For example, dissolve 0.01 mol of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess nitrous acid is present, add a small amount of urea or sulfamic acid to neutralize it.

  • The resulting clear solution is the diazonium salt solution, which should be used immediately in the subsequent coupling reaction.

Azo Coupling with this compound

This protocol details the coupling of the prepared diazonium salt with this compound.

Materials:

  • Diazonium Salt Solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 0.01 mol of this compound in a dilute aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of this compound, maintaining the temperature at 0-5 °C and ensuring continuous stirring.

  • During the addition, maintain the pH of the reaction mixture between 4-5 by adding a 10% w/v solution of sodium acetate if necessary.[2][3]

  • After the complete addition of the diazonium salt, continue stirring the reaction mixture for 2-3 hours at 0-5 °C.

  • The precipitated solid dye is then collected by filtration.

  • Wash the solid product with cold distilled water until the washings are neutral.

  • Dry the purified disperse dye in an oven at a controlled temperature (e.g., 50-60 °C).

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A1 Dissolve Aromatic Amine in Acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 Solution A2->A3 A4 Stir for 30 min A3->A4 B3 Add Diazonium Salt Solution A4->B3 Diazonium Salt Solution B1 Dissolve this compound in Alkali B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 2-3 hours B3->B4 C1 Filter Precipitate B4->C1 Crude Dye C2 Wash with Water C1->C2 C3 Dry the Dye C2->C3

Caption: A typical experimental workflow for disperse dye synthesis.

Data Presentation

The performance of disperse dyes is evaluated based on several quantitative parameters. The following tables present representative data for disperse dyes derived from phenolic coupling components.

Table 1: Synthesis and Characterization Data of Representative Disperse Dyes

Diazo ComponentCoupling ComponentYield (%)Melting Point (°C)λmax (nm)
4-Nitroaniline3-Aminophenol (B1664112)75185-187480
2-Chloro-4-nitroaniline3-Aminophenol82210-212510
4-Aminoazobenzene3-Aminophenol78225-227530
Aniline5-Amino-m-cresol70-80Not ReportedNot Reported

Note: Data for 3-aminophenol is used as a proxy due to the lack of specific data for this compound in the searched literature.

Table 2: Dyeing Performance and Fastness Properties of Representative Disperse Dyes on Polyester Fabric

Dye (Diazo Component)% Exhaustion% FixationLight Fastness (1-8 Scale)Washing Fastness (1-5 Scale)Rubbing Fastness (1-5 Scale)
4-Nitroaniline65-7580-904-544-5
2-Chloro-4-nitroaniline70-8085-9554-55
4-Aminoazobenzene60-7075-85444

Note: The fastness properties can vary depending on the specific dye structure and the dyeing conditions.[1] Dye bath exhaustion and fixation percentages are typically high for well-formulated disperse dyes on polyester.

Conclusion

This compound serves as a versatile coupling component for the synthesis of a range of azo disperse dyes. The protocols provided herein offer a foundational methodology for researchers to synthesize and evaluate novel dye structures. The performance of these dyes is contingent upon their molecular structure, and further optimization of the synthesis and dyeing processes can lead to the development of high-performance colorants for various applications. The provided data tables offer a benchmark for the expected performance of such dyes.

References

Troubleshooting & Optimization

Optimizing reaction yield for "3-Amino-5-methylphenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Amino-5-methylphenol.

Synthesis Overview

The synthesis of this compound is a two-step process starting from m-cresol (B1676322). The first step involves the nitration of m-cresol to form 3-methyl-5-nitrophenol. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity.

Experimental Workflow Diagram

SynthesisWorkflow start Start: m-cresol nitration Step 1: Nitration (m-cresol to 3-methyl-5-nitrophenol) start->nitration purification1 Purification of 3-methyl-5-nitrophenol nitration->purification1 reduction Step 2: Reduction (3-methyl-5-nitrophenol to this compound) purification1->reduction purification2 Purification of This compound reduction->purification2 end_product End Product: This compound purification2->end_product NitrationTroubleshooting start Low Yield or Multiple Products in Nitration Step check_temp Was temperature maintained at 0-5 °C? start->check_temp check_addition Was nitrating agent added slowly? check_temp->check_addition Yes solution_temp Solution: Improve cooling (e.g., ice-salt bath) and monitor internal temperature. check_temp->solution_temp No check_workup Was workup procedure followed correctly? check_addition->check_workup Yes solution_addition Solution: Add nitrating agent dropwise with vigorous stirring. check_addition->solution_addition No solution_workup Solution: Review and optimize extraction and purification steps. check_workup->solution_workup No ReductionTroubleshooting start Incomplete Reduction or Impure Product in Reduction Step check_reductant Was the reducing agent active and in sufficient quantity? start->check_reductant check_atmosphere Was the reaction performed under an inert atmosphere? check_reductant->check_atmosphere Yes solution_reductant Solution: Use fresh/more reducing agent. Check H₂ pressure for catalytic hydrogenation. check_reductant->solution_reductant No check_purification Was the purification procedure adequate? check_atmosphere->check_purification Yes solution_atmosphere Solution: Use degassed solvents and maintain an inert atmosphere (N₂ or Ar). check_atmosphere->solution_atmosphere No solution_purification Solution: Optimize recrystallization solvent system. Consider activated carbon treatment. check_purification->solution_purification No

Technical Support Center: Purification of Crude "3-Amino-5-methylphenol" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of crude "3-Amino-5-methylphenol" by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is not dissolving in the chosen solvent, even after heating.

A1: This indicates an issue with solvent selection or the presence of insoluble impurities.

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. Aminophenols, being polar compounds, generally dissolve better in polar solvents.

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Try adding the hot solvent in small increments until the solid dissolves.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the material does not dissolve even with additional hot solvent, a hot filtration step is necessary to remove these impurities.

Q2: No crystals have formed after cooling the solution.

A2: This is a common problem that can be addressed by several methods.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound, if available.

  • Too Much Solvent: If the solution is not saturated enough, crystal formation will be hindered. You can evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and allow the solution to cool slowly.

  • Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.

  • Remove Impurities: The presence of impurities can lower the melting point of the mixture. If the crude product is highly impure, consider a preliminary purification step or the use of activated charcoal to remove colored impurities.

Q4: The yield of purified crystals is very low.

A4: A low yield can be attributed to several factors throughout the recrystallization process.

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

Q5: The purified product is still colored.

A5: The presence of colored impurities may require an additional purification step.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
SolventPolarity IndexEstimated Solubility (at 25°C)Estimated Solubility (at boiling point)
Water9.0Slightly SolubleSoluble
Ethanol5.2SolubleVery Soluble
Methanol6.6SolubleVery Soluble
Acetone5.1SolubleVery Soluble
Ethyl Acetate4.4Slightly SolubleSoluble
Toluene2.4Sparingly SolubleSlightly Soluble
Hexane0.0InsolubleInsoluble

Polarity Index is a relative measure of a solvent's polarity.

Experimental Protocols

Protocol for the Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound by single-solvent recrystallization.

1. Solvent Selection:

  • Place a small amount (approx. 50 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) to each test tube at room temperature and observe the solubility.

  • Gently heat the test tubes that did not show complete dissolution at room temperature.

  • An ideal solvent will dissolve the crude product when hot but show low solubility at room temperature. Water or a water/ethanol mixture is often a good starting point for aminophenols.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a stir bar and place the flask on a hot plate with stirring.

  • Add the chosen solvent in small portions while heating and stirring. Continue adding the solvent until the solid just dissolves. Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.

  • Reheat the solution to boiling for a few minutes with stirring.

4. Hot Filtration:

  • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

5. Crystallization:

  • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Observe the formation of crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Break the vacuum and add the cold solvent, then reapply the vacuum.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by melting point determination and comparison to the literature value.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization of this compound

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No low_yield Low Yield collect->low_yield colored_product Product is Colored collect->colored_product scratch Scratch Flask / Add Seed Crystal no_crystals->scratch evaporate Evaporate Some Solvent no_crystals->evaporate scratch->cool evaporate->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool check_solvent_volume Check for Excess Solvent low_yield->check_solvent_volume charcoal Use Activated Charcoal in Next Attempt colored_product->charcoal

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Synthesis of 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most prevalent synthetic strategy for this compound involves the reduction of a nitro-aromatic precursor. This is typically a two-step process:

  • Nitration: Synthesis of the precursor, 3-methyl-5-nitrophenol (B137177), which can be prepared from 3,5-dinitrotoluene.

  • Reduction: The subsequent reduction of the nitro group of 3-methyl-5-nitrophenol to an amino group, yielding the final product.

Common reduction methods include catalytic hydrogenation and chemical reduction techniques such as the Béchamp reduction.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

Byproduct formation is highly dependent on the chosen reduction method and reaction conditions. The primary classes of byproducts arise from incomplete reduction of the nitro group and subsequent side reactions.

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenation

Symptoms:

  • Reaction monitoring (e.g., TLC, LC-MS) shows the presence of starting material (3-methyl-5-nitrophenol) even after extended reaction times.

  • Hydrogen uptake ceases prematurely.

  • The reaction mixture develops an unusual color (e.g., dark brown, black).

Potential CauseSuggested Solution
Catalyst Poisoning Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst (e.g., Palladium, Platinum, Nickel). Common poisons include sulfur and nitrogen compounds. Ensure high-purity reagents and solvents. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons.
Catalyst Deactivation The catalyst may have lost activity due to improper storage, handling, or previous use. Use a fresh batch of catalyst. Ensure proper inert atmosphere handling for pyrophoric catalysts like Raney Nickel.
Insufficient Catalyst Loading The amount of catalyst may be insufficient for the scale of the reaction. Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5-10 mol%).
Poor Mass Transfer Inefficient stirring or inadequate hydrogen pressure can limit the contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to ensure the catalyst is well-suspended. Ensure the reaction vessel is properly sealed and pressurized with hydrogen.
Product Inhibition The amine product can sometimes adsorb onto the catalyst surface, blocking active sites. In some cases, adding a small amount of a weak acid can mitigate this effect, but this should be approached with caution as it can affect the catalyst performance and product stability.
Issue 2: Formation of Colored Impurities

Symptom:

  • The crude or purified this compound product is colored (e.g., pink, brown, or black) instead of the expected off-white to light tan solid.

Potential CauseSuggested Solution
Oxidation of the Aminophenol Product Aminophenols are susceptible to oxidation, especially in the presence of air and light, forming highly colored polymeric impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a dark, cool, and inert environment.
Presence of Azo and Azoxy Byproducts Incomplete reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can condense to form colored azo and azoxy compounds. Ensure complete reduction by optimizing reaction time, temperature, and catalyst loading. The addition of a co-catalyst, such as a vanadium compound in catalytic hydrogenation, can sometimes suppress the formation of these byproducts.[1]
Residual Iron Salts (Béchamp Reduction) If using the Béchamp reduction (iron in acidic media), residual iron salts can impart color to the product. Thoroughly wash the crude product to remove all iron salts. Chelation with an appropriate agent followed by extraction can also be effective.

Byproduct Summary

Byproduct ClassPotential Specific ByproductFormation Pathway
Incomplete Reduction Intermediates 3-Methyl-5-nitrosophenolPartial reduction of the nitro group.
3-Hydroxylamino-5-methylphenolFurther partial reduction of the nitroso group.
Condensation Byproducts 3,3'-Dimethyl-5,5'-dihydroxyazoxybenzeneCondensation of 3-methyl-5-nitrosophenol and 3-hydroxylamino-5-methylphenol.
3,3'-Dimethyl-5,5'-dihydroxyazobenzeneReduction of the azoxy compound or condensation of the hydroxylamine.
Over-reduction/Side-reaction Products 3-Amino-5-methylcyclohexanolHydrogenation of the aromatic ring under harsh catalytic hydrogenation conditions.
3-Hydroxytoluene (m-Cresol)Reductive deamination, though less common.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 3-Methyl-5-nitrophenol

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (B145695) or Methanol (reagent grade)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-methyl-5-nitrophenol in a minimal amount of ethanol or methanol.

  • Carefully add the Pd/C catalyst under a stream of inert gas. The amount of catalyst can range from 1 to 10 mol% depending on the desired reaction rate and scale.

  • Seal the reaction vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene).

  • If significant colored impurities are present, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before recrystallization.

  • Column chromatography on silica (B1680970) gel can also be employed for purification, though care must be taken to avoid oxidation of the product on the silica.

Logical Workflow for Byproduct Formation

The following diagram illustrates the potential pathways for the formation of byproducts during the reduction of 3-methyl-5-nitrophenol.

Byproduct_Formation Start 3-Methyl-5-nitrophenol Nitroso 3-Methyl-5-nitrosophenol Start->Nitroso Partial Reduction Hydroxylamine 3-Hydroxylamino-5-methylphenol Nitroso->Hydroxylamine Partial Reduction Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation Product This compound Hydroxylamine->Product Complete Reduction Hydroxylamine->Azoxy Condensation Azo Azo Byproduct Azoxy->Azo Reduction

Caption: Potential byproduct formation pathways during the reduction of 3-methyl-5-nitrophenol.

References

"3-Amino-5-methylphenol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-methylphenol. The information provided is based on general knowledge of aminophenol compounds. It is crucial to perform specific stability studies on this compound to obtain precise quantitative data and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like other aminophenols, this compound is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by several factors, including:

  • Exposure to air (oxygen): The amino and hydroxyl groups on the phenol (B47542) ring are prone to oxidation.

  • Exposure to light: Photodegradation can occur, leading to the formation of colored impurities.

  • Elevated temperatures: Higher temperatures increase the rate of degradation reactions.

  • pH: The stability of aminophenols can be pH-dependent. Basic conditions may accelerate oxidation.

Q2: How should I properly store and handle this compound to ensure its stability?

A2: To minimize degradation, adhere to the following storage and handling procedures:

  • Storage: Store this compound in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed.

  • Handling: When handling the compound, minimize its exposure to air and light. Use in a well-ventilated area or under a fume hood. For preparing solutions, it is best practice to use deoxygenated solvents.

Q3: My solution of this compound has changed color. What does this indicate?

A3: A color change, often to a yellow, brown, or purplish hue, is a common indicator of degradation. This is typically due to the formation of colored oxidation products, such as quinone-imines or polymeric species. If you observe a color change, it is recommended to prepare a fresh solution from a properly stored solid sample.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar aminophenols, the primary degradation pathway is likely oxidation. This can lead to the formation of a quinone-imine intermediate, which can then polymerize or further react to form a variety of colored byproducts.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solutions
  • Problem: A freshly prepared solution of this compound quickly turns yellow or brown.

  • Possible Causes:

    • Oxygen in the solvent: The solvent used for dissolution was not deoxygenated.

    • Exposure to air: The solution was prepared and stored in the presence of air.

    • Contaminated glassware: Trace metal ions on glassware can catalyze oxidation.

    • High pH: The solution has a neutral to basic pH, which can accelerate oxidation.

  • Troubleshooting Steps:

    • Use Deoxygenated Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a constant stream of an inert gas.

    • Use Acid-Washed Glassware: Clean glassware thoroughly and consider an acid wash to remove any trace metal contaminants.

    • Adjust pH: If compatible with your experimental conditions, consider preparing the solution in a slightly acidic buffer to improve stability.

Issue 2: Inconsistent Results in Assays Using this compound
  • Problem: Assays or reactions involving this compound show poor reproducibility.

  • Possible Causes:

    • Degradation of stock solution: The stock solution of this compound has degraded over time.

    • Inconsistent handling: Variations in the time the solution is exposed to air or light between experiments.

    • Solid material degradation: The solid this compound has degraded due to improper storage.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions, especially if they show any signs of discoloration.

    • Standardize Procedures: Ensure that the handling of the this compound solution is consistent across all experiments. Minimize the time the solution is exposed to ambient conditions.

    • Verify Solid Integrity: Visually inspect the solid this compound. If it is discolored, it may be degraded. Consider purchasing a fresh batch and storing it under inert gas.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the stability of this compound under various conditions. To populate the following tables, dedicated stability studies would need to be performed.

Table 1: Hypothetical pH Stability of this compound

pHTemperature (°C)Storage Time (days)% Degradation (Hypothetical)
3257< 1%
5257< 2%
72575 - 10%
9257> 20%

Table 2: Hypothetical Thermal and Photostability of this compound (Solid State)

ConditionDuration% Degradation (Hypothetical)
40°C30 days< 1%
60°C30 days2 - 5%
ICH Photostability1.2 million lux hours1 - 3%

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound. These should be adapted and validated for specific experimental needs.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks with different UV spectra.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Use the samples from the forced degradation study to demonstrate specificity.

Visualizations

Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for this compound, which is a common pathway for aminophenols. It is important to note that this is a generalized pathway and the actual degradation products and intermediates for this compound would need to be confirmed experimentally.

Oxidative_Degradation_Pathway A This compound B Radical Cation Intermediate A->B Oxidation (Loss of e-) C Quinone-imine B->C Deprotonation D Polymerization / Further Reactions C->D Nucleophilic Attack E Colored Degradation Products D->E

Caption: Plausible oxidative degradation pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability testing experiment for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-PDA/MS Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Quantify Degradation H->I J Elucidate Degradation Pathway I->J

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Troubleshooting Low Yield in 3-Amino-5-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield in the synthesis of 3-Amino-5-methylphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Synthesis Pathway Overview

The primary industrial route to this compound involves the reduction of 3-methyl-5-nitrophenol (B137177). This transformation can be achieved through various methods, most commonly catalytic hydrogenation or metal-acid reduction. Understanding the intricacies of this pathway is crucial for effective troubleshooting.

Synthesis_Pathway 3-methyl-5-nitrophenol 3-methyl-5-nitrophenol This compound This compound 3-methyl-5-nitrophenol->this compound Reduction Byproducts Side Products (e.g., hydroxylamine (B1172632), azo compounds) 3-methyl-5-nitrophenol->Byproducts Side Reactions Reducing_Agent Reducing Agent (e.g., H2/Catalyst, Fe/HCl) Reducing_Agent->this compound

Caption: General synthesis pathway for this compound production.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Conversion of Starting Material

Q1: I am seeing a low conversion of 3-methyl-5-nitrophenol to this compound. What are the potential causes and how can I address them?

A1: Low conversion is a common issue that can stem from several factors related to your catalyst, reaction conditions, or starting material purity.

Troubleshooting Workflow for Low Conversion:

Low_Conversion_Troubleshooting start Low Conversion Observed catalyst_check 1. Catalyst Issues? start->catalyst_check conditions_check 2. Suboptimal Reaction Conditions? start->conditions_check purity_check 3. Starting Material Purity? start->purity_check catalyst_inactive Inactive/Poisoned Catalyst catalyst_check->catalyst_inactive insufficient_loading Insufficient Catalyst Loading catalyst_check->insufficient_loading temp_pressure Incorrect Temperature/ Pressure conditions_check->temp_pressure reaction_time Insufficient Reaction Time conditions_check->reaction_time agitation Poor Agitation conditions_check->agitation solvent_issue Inappropriate Solvent conditions_check->solvent_issue sm_impurities Impurities in Starting Material purity_check->sm_impurities solution_catalyst Use fresh catalyst. Increase catalyst loading. Consider a different catalyst. catalyst_inactive->solution_catalyst insufficient_loading->solution_catalyst solution_conditions Optimize temperature and pressure. Increase reaction time. Improve agitation. Ensure appropriate solvent is used. temp_pressure->solution_conditions reaction_time->solution_conditions agitation->solution_conditions solvent_issue->solution_conditions solution_purity Purify starting material. Use a higher grade of starting material. sm_impurities->solution_purity

Caption: Troubleshooting workflow for low conversion of starting material.

Detailed Troubleshooting Steps:

  • Catalyst Activity:

    • Inactive Catalyst: Catalysts, especially palladium on carbon (Pd/C) and Raney Nickel, can deactivate over time due to improper storage or handling. It is recommended to use a fresh batch of catalyst.

    • Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur or nitrogen-containing compounds, can poison the catalyst. Ensure high-purity starting materials and solvents are used.

    • Insufficient Loading: The amount of catalyst used is critical. A typical starting point is 5-10 mol% of the catalyst relative to the substrate. If the reaction is sluggish, a higher catalyst loading may be necessary.

  • Reaction Conditions:

    • Temperature and Pressure: Catalytic hydrogenations are sensitive to both temperature and hydrogen pressure. While higher temperatures and pressures generally increase the reaction rate, they can also lead to side reactions. For many standard hydrogenations, room temperature and atmospheric pressure (hydrogen balloon) are sufficient, but more challenging reductions may require elevated conditions.[1]

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Agitation: Efficient stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[1] Poor agitation can lead to mass transfer limitations.[1]

    • Solvent: The choice of solvent can impact the solubility of the substrate and hydrogen, as well as the catalyst's activity. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used for catalytic hydrogenation.[1]

  • Starting Material Purity:

    • Impurities in the 3-methyl-5-nitrophenol can inhibit the reaction or lead to the formation of byproducts. It is advisable to use a highly purified starting material.

Formation of Impurities and Side Products

Q2: My reaction is producing significant amounts of impurities. What are the common side products in the synthesis of this compound and how can I minimize their formation?

A2: The reduction of nitroarenes can sometimes lead to the formation of intermediates and side products, especially if the reaction is not complete or if suboptimal conditions are used.

Common Side Products and Mitigation Strategies:

Side Product/ImpurityPotential CauseMitigation Strategy
3-Methyl-5-nitrosophenol Incomplete reduction.Increase reaction time, temperature, or hydrogen pressure. Ensure adequate catalyst loading and activity.
N-(3-hydroxy-5-methylphenyl)hydroxylamine Incomplete reduction.Same as for the nitroso intermediate. The hydroxylamine is an intermediate in the reduction of the nitro group.[2]
Azoxy and Azo compounds Condensation of nitroso and hydroxylamine intermediates.[2]Ensure complete and rapid reduction to the amine. Maintaining a slightly acidic pH can sometimes suppress these side reactions.
Over-reduction products (e.g., cyclohexylamines) Harsh reaction conditions (high temperature and pressure).Use milder reaction conditions. Monitor the reaction closely to stop it once the desired product is formed.
Dehalogenation products (if applicable) Certain catalysts (like Pd/C) can promote dehalogenation if halogen substituents are present on the aromatic ring.Use a catalyst less prone to dehalogenation, such as Raney Nickel.

Relationship between Reaction Parameters and Side Product Formation:

Side_Products Incomplete_Reduction Incomplete Reduction Nitroso_Intermediate 3-Methyl-5-nitrosophenol Incomplete_Reduction->Nitroso_Intermediate Hydroxylamine_Intermediate N-(3-hydroxy-5-methylphenyl)hydroxylamine Incomplete_Reduction->Hydroxylamine_Intermediate Harsh_Conditions Harsh Conditions (High Temp/Pressure) Over_reduction Over-reduction Products Harsh_Conditions->Over_reduction Suboptimal_pH Suboptimal pH Azo_Azoxy Azo/Azoxy Byproducts Nitroso_Intermediate->Azo_Azoxy Hydroxylamine_Intermediate->Azo_Azoxy

Caption: Relationship between reaction conditions and side product formation.

Product Isolation and Purification

Q3: I have a low isolated yield after workup and purification. What are the best practices for isolating and purifying this compound?

A3: Low isolated yield can be due to product loss during workup and purification. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3]

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, water or aqueous ethanol mixtures are often suitable.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Troubleshooting Low Recovery from Recrystallization:

IssuePotential CauseSolution
Product remains in the mother liquor Too much solvent was used; the product has some solubility even at low temperatures.Use the minimum amount of hot solvent for dissolution. Concentrate the mother liquor and attempt a second crystallization.
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Ensure slow cooling.
No crystal formation Solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try a different solvent or a co-solvent system.

Experimental Protocols

Catalytic Hydrogenation of 3-methyl-5-nitrophenol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-methyl-5-nitrophenol

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable reaction flask, dissolve 3-methyl-5-nitrophenol (1 equivalent) in methanol or ethanol.

  • Carefully add the catalyst (5-10 mol%) to the solution.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point is a gradient of 10-90% acetonitrile in water with 0.1% formic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:

For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is often necessary to improve volatility.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common silylating agents.

  • Derivatization Procedure:

    • Dry a small sample of the reaction mixture or product thoroughly.

    • Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).

    • Heat the mixture (e.g., 60-80 °C) for a specified time to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 50-100 °C) and ramping up to a high temperature (e.g., 250-300 °C) to elute all components.

  • MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound. Note that these are general trends and optimal conditions should be determined experimentally.

Table 1: Comparison of Reduction Methods

Reduction MethodTypical Catalyst/ReagentSolventTemperaturePressureTypical Yield Range (%)Key Advantages/Disadvantages
Catalytic Hydrogenation Pd/C, PtO₂, Raney NiMethanol, EthanolRoom Temp. - 80°CAtmospheric - 100 psi85-98%High yield, clean reaction. Catalyst can be expensive and pyrophoric.
Metal-Acid Reduction Fe/HCl, SnCl₂/HClWater, Ethanol, Acetic Acid80-100°CAtmospheric70-90%Inexpensive reagents. Can generate significant metal waste.
Transfer Hydrogenation Pd/C, Raney NiMethanol, EthanolRoom Temp. - 80°CAtmospheric80-95%Avoids the use of high-pressure hydrogen gas.

Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation Yield

ParameterConditionExpected Impact on YieldRationale
Catalyst Pd/C vs. Raney NickelBoth can give high yields. Pd/C is generally more active but may cause dehalogenation. Raney Nickel is a good alternative to avoid dehalogenation.Catalyst activity and selectivity are key factors.
Temperature Increasing TemperatureCan increase reaction rate but may lead to side reactions and lower selectivity if too high.[4]Higher temperature provides more energy for the reaction but can also promote undesired pathways.
Hydrogen Pressure Increasing PressureGenerally increases reaction rate and can improve yield for difficult reductions.Higher pressure increases the concentration of hydrogen available at the catalyst surface.
Catalyst Loading Increasing LoadingCan increase reaction rate and drive the reaction to completion, improving yield.More catalyst provides more active sites for the reaction.
Solvent Protic (e.g., MeOH, EtOH) vs. AproticProtic solvents are generally preferred for catalytic hydrogenation of nitro groups.Solvent polarity can affect substrate solubility and catalyst activity.

References

Removing impurities from "3-Amino-5-methylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-methylphenol. The information is designed to address common issues encountered during the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthetic route and subsequent degradation. These may include:

  • Isomeric Aminomethylphenols: Other isomers such as 2-Amino-5-methylphenol or 3-Amino-2-methylphenol can be present as byproducts from the synthesis.

  • Starting Materials: Unreacted starting materials, such as 3-methyl-5-nitrophenol (B137177) or m-cresol, may persist in the final product.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-imine type structures. This is often observed as a darkening of the material.

  • Residual Solvents: Solvents used during synthesis or purification may be present in the final product.

  • Inorganic Salts: Salts formed during the reaction or work-up may not be completely removed.

Q2: My this compound is discolored (e.g., pink, brown, or dark). What causes this and how can I fix it?

A2: Discoloration of this compound is primarily due to oxidation. The amino and hydroxyl groups on the phenol (B47542) ring make it susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities.

Troubleshooting:

  • Purification: The most effective way to remove colored impurities is through recrystallization. Activated carbon (charcoal) treatment during recrystallization can be very effective in adsorbing these colored byproducts.

  • Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q3: I am having trouble recrystallizing this compound. What are some common issues and solutions?

A3: Recrystallization can be challenging. Here are some common problems and how to address them:

  • Oiling Out: The compound may separate as an oil instead of forming crystals.

    • Solution: This often happens if the solution is supersaturated or cooled too quickly. Try adding a little more solvent to the hot solution to ensure it is not overly concentrated. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • No Crystal Formation: The compound remains dissolved even after cooling.

    • Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization. Adding a seed crystal is also recommended.

  • Poor Recovery: The yield of purified product is low.

    • Solution: Ensure you are using a minimal amount of hot solvent to dissolve the compound. Cooling the solution to a lower temperature (e.g., in an ice bath) can increase the yield. Make sure the filter paper is properly fitted in the funnel to avoid loss of product during filtration.

Troubleshooting Purification and Analysis

Recrystallization Troubleshooting Guide
IssuePossible CauseRecommended Solution
Product "oils out" instead of crystallizing Solution is too concentrated; Cooling is too rapid.Add a small amount of additional hot solvent; Allow the flask to cool slowly at room temperature before moving to an ice bath.
No crystals form upon cooling Solution is too dilute; Lack of nucleation sites.Evaporate some of the solvent; Scratch the inner wall of the flask with a glass rod; Add a seed crystal.
Low yield of purified product Too much solvent was used; Incomplete precipitation.Use the minimum amount of hot solvent required for dissolution; Cool the solution in an ice bath for a longer period.
Product is still colored after recrystallization Highly colored impurities are present.Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then hot filter to remove the carbon before cooling.
Melting point of the purified product is still low/broad Incomplete removal of impurities.A second recrystallization may be necessary; Ensure the chosen solvent is appropriate for excluding the specific impurities.
Analytical Methods for Purity Assessment

Accurate determination of purity is crucial. The following are recommended analytical methods for this compound.

Analytical MethodPrincipleInformation ProvidedTypical Purity Assessment Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of purity and detection of non-volatile impurities.95-99.9%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and byproducts.95-99.9%
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation and detection of structurally similar impurities.>95% (for purity by integration)
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity.[1][2]Qualitative indicator of purity

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, a mixture of ethanol (B145695) and water is a suitable solvent system. This compound is soluble in hot ethanol and less soluble in cold water.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the solute) to the hot solution. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase) followed by the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_purification Purification Workflow impure Impure this compound dissolve Dissolve in minimal hot solvent impure->dissolve charcoal Add Activated Carbon (if colored) dissolve->charcoal optional hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry under Vacuum isolate->dry pure Pure this compound dry->pure

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Recrystallization Issue? oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals colored_product Product Still Colored? start->colored_product solution1 Add more hot solvent Cool slowly oiling_out->solution1 Yes end Successful Crystallization oiling_out->end No solution2 Concentrate solution Scratch flask / Seed no_crystals->solution2 Yes no_crystals->end No solution3 Use Activated Carbon during recrystallization colored_product->solution3 Yes colored_product->end No solution1->end solution2->end solution3->end

Caption: A logical troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Improving the selectivity of "3-Amino-5-methylphenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 3-Amino-5-methylphenol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Bucherer-Lepetit reaction starting from 5-methylresorcinol (orcinol) and a multi-step synthesis involving the nitration of m-cresol (B1676322) followed by reduction.

Route 1: Bucherer-Lepetit Reaction of 5-Methylresorcinol

The direct amination of 5-methylresorcinol using the Bucherer-Lepetit reaction offers a potential route to this compound. However, achieving high selectivity can be challenging.

Issue 1: Low Conversion of 5-Methylresorcinol

Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Note that excessively high temperatures can lead to byproduct formation.
Low Concentration of Ammonia (B1221849) or Bisulfite Increase the concentration of aqueous ammonia and/or sodium bisulfite. Ensure the reaction vessel is properly sealed to prevent the escape of ammonia gas.
Inefficient Mixing Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if dealing with a heterogeneous system.
Short Reaction Time Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Poor Selectivity - Formation of Diamino Byproduct

A significant challenge in the amination of 5-methylresorcinol is the potential for di-substitution, leading to the formation of 3,5-diaminotoluene.

Potential Cause Troubleshooting Steps
High Reaction Temperature Lowering the reaction temperature can favor mono-amination over di-amination.
Excess Ammonia Reduce the molar excess of ammonia relative to 5-methylresorcinol.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired mono-amino product is maximized, as determined by in-process controls (e.g., HPLC).

Logical Workflow for Troubleshooting the Bucherer-Lepetit Reaction

Bucherer_Lepetit_Troubleshooting cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues start Start Experiment check_conversion Low Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No optimize_temp Increase Temperature check_conversion->optimize_temp Yes reduce_temp Decrease Temperature check_selectivity->reduce_temp Yes end_good Successful Synthesis check_selectivity->end_good No optimize_temp->check_conversion optimize_reagents Increase Reagent Concentration optimize_reagents->check_conversion optimize_mixing Improve Mixing optimize_mixing->check_conversion optimize_time Extend Reaction Time optimize_time->check_conversion reduce_temp->check_selectivity reduce_ammonia Reduce Ammonia Excess reduce_ammonia->check_selectivity optimize_reaction_time Optimize Reaction Time optimize_reaction_time->check_selectivity end_bad Re-evaluate Approach

Caption: Troubleshooting workflow for the Bucherer-Lepetit reaction.

Route 2: Nitration of m-Cresol and Subsequent Reduction

This two-step approach involves the nitration of m-cresol to form 3-methyl-5-nitrophenol (B137177), followed by the reduction of the nitro group to an amine. Selectivity is a key concern in both steps.

Issue 3: Low Yield and Poor Regioselectivity in Nitration

The nitration of m-cresol can yield a mixture of isomers, including 2-methyl-4-nitrophenol, 2-methyl-6-nitrophenol, and the desired 3-methyl-5-nitrophenol.

Potential Cause Troubleshooting Steps
Inappropriate Nitrating Agent A mixture of nitric acid and sulfuric acid is commonly used. The ratio and concentration of these acids are critical. Consider using milder nitrating agents like acetyl nitrate (B79036) for better control.
High Reaction Temperature Nitration is highly exothermic. Maintain a low temperature (typically 0-10°C) to control the reaction rate and improve selectivity.
Incorrect Order of Reagent Addition Slowly add the nitrating agent to the solution of m-cresol to maintain temperature control and minimize side reactions.

Issue 4: Incomplete Reduction or Formation of Byproducts

The reduction of 3-methyl-5-nitrophenol can sometimes be incomplete or lead to undesired side products.

Potential Cause Troubleshooting Steps
Inactive Catalyst If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active.
Insufficient Reducing Agent If using chemical reducing agents (e.g., Sn/HCl, Fe/HCl), ensure a sufficient molar excess is used.
Side Reactions (e.g., over-reduction) Optimize reaction conditions (temperature, pressure, reaction time) to favor the formation of the desired amine without further reduction of the aromatic ring.

Experimental Workflow for the Nitration-Reduction Route

Nitration_Reduction_Workflow start m-Cresol nitration Nitration (HNO3/H2SO4) start->nitration intermediate 3-Methyl-5-nitrophenol (and isomers) nitration->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification reduction Reduction (e.g., Sn/HCl or H2, Pd/C) purification->reduction product This compound reduction->product workup Work-up and Purification product->workup final_product Pure this compound workup->final_product

Caption: Synthetic workflow for this compound via nitration and reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most promising starting material for the selective synthesis of this compound?

A1: Both 5-methylresorcinol (orcinol) and m-cresol are viable starting materials. The choice depends on the desired scale, available reagents, and the researcher's expertise. Starting from m-cresol via nitration and reduction may offer better control over mono-functionalization compared to the direct amination of 5-methylresorcinol, which can lead to diamination.

Q2: How can I minimize the formation of isomeric byproducts during the nitration of m-cresol?

A2: To improve the regioselectivity of the nitration of m-cresol towards the desired 3-methyl-5-nitrophenol, careful control of reaction conditions is crucial. This includes maintaining a low reaction temperature (0-10°C), using a controlled addition of the nitrating agent, and potentially employing milder nitrating agents.

Q3: What are the key parameters to control in the Bucherer-Lepetit reaction for the amination of 5-methylresorcinol?

A3: The key parameters to control are temperature, reaction time, and the molar ratio of reactants. Lower temperatures and shorter reaction times may favor the mono-aminated product. Careful optimization of the ammonia and sodium bisulfite concentrations is also necessary to achieve a good yield without excessive byproduct formation. The reaction is reversible, which can be a factor in optimizing conditions.[1]

Q4: Are there any alternative methods for the amination of phenols?

A4: Yes, modern methods such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used for the N-arylation of amines with aryl halides or triflates.[2] While this would require converting one of the hydroxyl groups of 5-methylresorcinol to a leaving group, it could offer higher selectivity under milder conditions compared to the Bucherer-Lepetit reaction.[2]

Experimental Protocols

General Protocol for the Reduction of a Nitrophenol (Illustrative)

This protocol is a general guideline for the reduction of a nitrophenol, such as 3-methyl-5-nitrophenol, to the corresponding aminophenol using tin and hydrochloric acid.

Materials:

  • 3-Methyl-5-nitrophenol

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add 3-methyl-5-nitrophenol and granulated tin (typically a 3-5 molar excess relative to the nitrophenol).

  • Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for a period sufficient to ensure complete reduction (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the filter cake with a small amount of water.

  • Extract the aqueous filtrate with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Signaling Pathway/Reaction Mechanism

Bucherer-Lepetit Reaction Mechanism

The Bucherer-Lepetit reaction proceeds through a series of equilibrium steps involving the addition of bisulfite to the phenol, followed by nucleophilic attack of ammonia and subsequent elimination of water and bisulfite.

Bucherer_Mechanism A 5-Methylresorcinol B + HSO3- C Adduct Formation B->C D + NH3 E Tetrahedral Intermediate D->E F - H2O G Iminium Intermediate F->G H - HSO3- I This compound H->I

Caption: Simplified mechanism of the Bucherer-Lepetit reaction.

References

Preventing oxidation of "3-Amino-5-methylphenol" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-5-methylphenol

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the storage and prevention of oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially off-white, has turned brown. What is causing this discoloration?

A1: The discoloration of this compound is a common indicator of oxidation.[1] This compound, like other aminophenols, is susceptible to degradation when exposed to environmental factors. The primary culprits are atmospheric oxygen, light, and the presence of trace metal impurities (e.g., iron, copper), which can catalyze the oxidative process.[1] This oxidation leads to the formation of highly colored quinone-like structures and other polymeric byproducts.[1][2]

Q2: What are the ideal storage conditions to maintain the stability of this compound?

A2: To minimize oxidation and ensure long-term stability, this compound should be stored under controlled conditions. The recommended practice is to keep the compound in a tightly sealed container, in a dark place, under an inert atmosphere such as nitrogen or argon.[3] For temperature, storage at 2-8°C is often recommended.

Q3: What are the main strategies to proactively prevent the oxidation of this compound during storage?

A3: There are three primary strategies to prevent oxidation:

  • Inert Atmosphere: The most effective method is to remove oxygen from the storage container.[1] This is achieved by purging the container with an inert gas like nitrogen or argon before sealing.

  • Control of Environment: Strict control over the storage environment is crucial. This includes protecting the compound from light by using amber vials or storing it in a dark location, and maintaining a low temperature (2-8°C).[3]

  • Use of Antioxidants: For long-term storage or when the compound might be exposed to air, adding a small amount of a suitable antioxidant can be beneficial. The antioxidant acts as a sacrificial agent, being oxidized preferentially over the this compound.[1]

Q4: How can I determine if my sample of this compound has degraded?

A4: The simplest method is a visual inspection for any color change from its typical off-white or gray appearance to yellow, brown, or darker shades.[1][3] For a quantitative assessment of purity, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the parent compound and any degradation products.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Sample Discoloration (Yellow/Brown) Oxidation due to exposure to air, light, or heat.1. Verify the integrity of the container seal. 2. Store the compound in a dark, refrigerated (2-8°C) environment. 3. For future storage, flush the container with an inert gas (Nitrogen/Argon) before sealing.[3]
Inconsistent Experimental Results Partial degradation of the starting material, leading to lower-than-expected purity.1. Assess the purity of the stored compound using HPLC or GC before use. 2. If degradation is confirmed, consider purifying the material (e.g., by recrystallization) if possible. 3. For critical applications, use a fresh, unopened batch of the compound.
Rapid Degradation After Opening Repeated exposure to atmospheric oxygen and moisture upon opening the container.1. Aliquot the compound into smaller, single-use vials under an inert atmosphere. 2. Use packaging with a secure, airtight seal. Specialized multi-layered bags can also offer protection. 3. Minimize the time the container is open to the atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C or Room Temperature[3]Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)[3]Prevents contact with atmospheric oxygen, a key oxidant.[1]
Light Keep in Dark Place (e.g., amber vial)[3]Prevents light-induced photochemical degradation.
Container Tightly Closed, Airtight ContainerPrevents ingress of oxygen and moisture.[5]

Table 2: Overview of Potential Antioxidants for Stabilizing Phenolic Compounds

Antioxidant ClassExample(s)Mechanism of ActionConsiderations
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Ascorbic Acid (Vitamin C)[1]Act as free radical scavengers through hydrogen atom donation.[6][7]Highly effective. Choice depends on solubility and compatibility with downstream applications.
Phosphines Triphenylphosphine (PPh₃)[1]Act as oxygen scavengers, being oxidized to phosphine (B1218219) oxides.[1]Effective, but the resulting phosphine oxide may need to be removed.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Binds to metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[8]Useful when metal contamination is a concern.

Experimental Protocols

Protocol 1: Procedure for Storage Under an Inert Atmosphere

This protocol describes the standard procedure for packaging this compound for storage to minimize oxidation.

  • Preparation: Place a suitable vial or container and its cap, along with any necessary spatulas, in a desiccator or oven to ensure they are completely dry.

  • Aliquotting: In a controlled environment with low humidity (e.g., a glove box or under a gentle stream of inert gas), weigh the desired amount of this compound and place it into the prepared vial.

  • Inerting: Insert a needle connected to a source of dry nitrogen or argon into the vial, ensuring the needle tip is above the solid material. Insert a second "vent" needle to allow the displaced air to exit.

  • Purging: Gently flush the vial with the inert gas for 1-2 minutes.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with its cap.

  • Labeling and Storage: Label the vial clearly with the compound name, date, and storage conditions. For additional light protection, wrap the vial in aluminum foil or place it in a light-blocking secondary container. Store at the recommended temperature (2-8°C).

Protocol 2: HPLC Method for Assessing Stability

This protocol provides a general workflow for using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound.

  • Standard Preparation: Accurately prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture). From this stock, create a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare a solution of the stored (aged) this compound at the same concentration as the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other modifier to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the aged sample solution.

    • Inject a blank (solvent) to ensure no carryover.

  • Quantification: Using the calibration curve, determine the concentration of this compound in the aged sample. The percentage purity can be calculated by comparing this concentration to the expected concentration. The presence of new, smaller peaks may indicate the formation of degradation products.

Visualizations

A This compound (Off-white solid) C Oxidized Intermediates (e.g., Quinone-imine) A->C Oxidation B Oxidants (O₂, Light, Metal Ions) B->C D Colored Degradation Products (Brown solid) C->D Polymerization/ Further Reactions

Caption: Simplified pathway of this compound oxidation.

start Receive or Synthesize This compound check_purity Assess Initial Purity & Color start->check_purity decision Intended Storage Duration? check_purity->decision short_term Short-Term (< 1 month) decision->short_term Short long_term Long-Term (> 1 month) decision->long_term Long protocol_short Store at 2-8°C in Dark under Inert Atmosphere short_term->protocol_short protocol_long Add Antioxidant (optional) Store at 2-8°C in Dark under Inert Atmosphere long_term->protocol_long

Caption: Decision workflow for the proper storage of this compound.

prep_std 1. Prepare Standard Solution (High-Purity Compound) hplc 3. Run HPLC Analysis (Standards & Sample) prep_std->hplc prep_sample 2. Prepare Aged Sample Solution (Stored Compound) prep_sample->hplc curve 4. Generate Calibration Curve hplc->curve quantify 5. Quantify Compound in Sample curve->quantify result 6. Calculate Purity / % Degradation quantify->result

Caption: Experimental workflow for stability testing by HPLC.

References

Common side reactions in the synthesis of "3-Amino-5-methylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially viable method for synthesizing this compound is the reduction of its nitro precursor, 3-Methyl-5-nitrophenol. This transformation can be achieved using various reducing agents, with the most common being catalytic hydrogenation or metal-acid systems.

Q2: What are the primary side reactions to be aware of during the synthesis?

The major side reactions stem from the incomplete reduction of the nitro group, leading to the formation of intermediate species that can subsequently react to form dimeric impurities. The most common byproducts are:

  • Nitroso compounds (e.g., 3-Methyl-5-nitrosophenol): Formed from partial reduction of the nitro group.

  • Azoxy compounds: Result from the condensation of a nitroso intermediate with a hydroxylamine (B1172632) intermediate.

  • Azo compounds: Formed by the reduction of azoxy compounds or condensation of a nitroso compound with an amine.

The formation of these impurities is highly dependent on the reaction conditions and the choice of reducing agent.

Q3: How can I monitor the progress of the reaction and detect the formation of byproducts?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction's progress.[1]

  • TLC: A mobile phase such as ethyl acetate (B1210297)/hexanes can often effectively separate the starting material, product, and major byproducts.

  • HPLC: A C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) formate) is suitable for more quantitative analysis of the reaction mixture.[1]

  • GC-MS: This technique can also be employed to identify volatile impurities and byproducts.

Q4: My final product has a persistent color (e.g., yellow or brown). What is the likely cause and how can I remove it?

A persistent color in the final this compound product is typically due to the presence of oxidized impurities or residual nitro-aromatic compounds and their colored byproducts (azo and azoxy compounds).[1] To decolorize the product, the following methods can be effective:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.[1]

  • Recrystallization: This is a highly effective method for purifying the product and removing colored impurities. The appropriate choice of solvent is critical for successful recrystallization.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseTroubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or HPLC until the starting material (3-Methyl-5-nitrophenol) is completely consumed. Consider extending the reaction time, increasing the reaction temperature, or increasing the amount of reducing agent.[1]
Degradation of Product Aminophenols can be susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid excessively high temperatures or prolonged reaction times.[1]
Inefficient Work-up During extraction, ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic layer. Multiple extractions may be necessary to ensure complete recovery.[1]
Catalyst Poisoning (for Catalytic Hydrogenation) Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used. If poisoning is suspected, the catalyst may need to be replaced.
Problem 2: Presence of Multiple Byproducts in the Crude Product
Possible CauseTroubleshooting Step
Non-Optimal Reaction Conditions Side reactions are often minimized at lower temperatures and under controlled pH. Re-evaluate the reaction temperature, concentration, and stoichiometry of reagents. For metal-acid reductions, controlling the rate of acid addition can be crucial.
Presence of Moisture or Air Use anhydrous solvents and maintain an inert atmosphere throughout the reaction to prevent the formation of hydrolysis and oxidation byproducts.[1]
Inappropriate Reducing Agent The choice of reducing agent can influence the byproduct profile. For example, catalytic hydrogenation is often cleaner than some metal-acid reductions. Consider screening different reducing agents if byproduct formation is a significant issue.

Data Presentation

The following table summarizes representative yields and common impurity profiles for the synthesis of aminophenols via nitro reduction. Disclaimer: The following data is representative of typical nitrophenol reductions and may not be specific to the synthesis of this compound. Actual results will vary depending on the specific experimental conditions.

Reduction MethodTypical Yield (%)Major ImpuritiesTypical Impurity Level (%)
Catalytic Hydrogenation (Pd/C) 85 - 95Unreacted Starting Material, Nitroso Intermediate< 5
Fe / HCl 70 - 85Azo/Azoxy Compounds, Unreacted Starting Material5 - 15
SnCl₂ / HCl 75 - 90Azo/Azoxy Compounds, Tin Salts5 - 10

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitrophenol using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Materials:

  • 3-Methyl-5-nitrophenol

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 3-Methyl-5-nitrophenol in a suitable solvent like ethanol.

  • Carefully add 10% Pd/C to the solution (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Reduction with Iron and Hydrochloric Acid (Béchamp Reduction)

This protocol outlines a general procedure for the reduction of a nitrophenol using iron powder in an acidic medium.

Materials:

  • 3-Methyl-5-nitrophenol

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate or Sodium hydroxide (B78521) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-Methyl-5-nitrophenol, ethanol, and water.

  • Heat the mixture to reflux with stirring.

  • In a separate beaker, prepare a solution of concentrated HCl in water.

  • Carefully add the iron powder to the refluxing solution in portions.

  • Slowly add the HCl solution dropwise to the reaction mixture.

  • Continue to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron salts.

  • Carefully neutralize the filtrate with a sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product as needed.

Mandatory Visualization

Caption: Reaction pathway for the reduction of 3-Methyl-5-nitrophenol.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time, temperature, or reducing agent Incomplete->Action_Incomplete Check_Workup Was the work-up efficient? Complete->Check_Workup Inefficient_Workup Inefficient Work-up Check_Workup->Inefficient_Workup No Efficient_Workup Work-up is Efficient Check_Workup->Efficient_Workup Yes Action_Workup Optimize pH during extraction, perform multiple extractions Inefficient_Workup->Action_Workup Check_Degradation Is there evidence of product degradation? Efficient_Workup->Check_Degradation Degradation Product Degradation Check_Degradation->Degradation Yes No_Degradation No Obvious Degradation Check_Degradation->No_Degradation No Action_Degradation Use inert atmosphere, avoid high temperatures Degradation->Action_Degradation

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing Mobile Phase for 3-Amino-5-methylphenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-Amino-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing for this compound is a common issue in reversed-phase HPLC. It is primarily caused by the interaction of the basic amino group of the analyte with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column. This secondary interaction can lead to poor peak shape and reduced resolution.

Q2: How can I improve the peak shape and reduce tailing?

A2: There are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The most effective way to improve the peak shape of ionizable compounds like this compound is to control the pH of the mobile phase. The predicted pKa for the phenolic group of this compound is approximately 10.13[1]. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the amino group, you can ensure that it is consistently protonated, which can help to minimize secondary interactions with the stationary phase. A lower pH (e.g., pH 2.5-4.5) is generally recommended.

  • Use of a Buffered Mobile Phase: Employing a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) in your mobile phase is crucial to maintain a constant and reproducible pH, which in turn ensures consistent retention times and peak shapes.

  • Choice of Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic modifier because its lower viscosity leads to better column efficiency.

  • Column Selection: Consider using a column with a low-silanol activity stationary phase or an end-capped column to reduce the number of available silanol groups for secondary interactions. A mixed-mode column, such as a C18 with strong cation exchange (SCX) properties, can also provide excellent peak shape for aminophenols.

Q3: My retention time for this compound is too short. How can I increase it?

A3: To increase the retention time of your analyte, you can try the following:

  • Decrease the Organic Solvent Concentration: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will lead to longer retention times.

  • Mobile Phase pH: As this compound is a basic compound, increasing the mobile phase pH towards its pKa will decrease its polarity and increase its retention on a reversed-phase column. However, be mindful that operating silica-based columns at high pH can cause them to degrade.

  • Use a Less Polar Stationary Phase: If you are not already using one, a C18 column will provide more retention for moderately polar compounds like this compound compared to a C8 or a cyano column.

Q4: I am seeing split peaks for my analyte. What could be the cause?

A4: Split peaks can arise from a few different issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks. Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.

  • Co-elution: It is possible that you have an impurity or a related compound that is co-eluting with your main peak. Modifying the mobile phase composition or gradient profile can help to resolve the two components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC analysis of this compound?

A1: A good starting point for developing a method for this compound is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol in a ratio of 85:15 (v/v) has been shown to be effective for the separation of aminophenol isomers. You can adapt this by using acetonitrile as the organic modifier and adjusting the pH and organic content to optimize the separation.

Q2: What type of column is recommended for this compound analysis?

A2: A reversed-phase C18 column is a common and good starting point. For improved peak shape, consider a C18 column with low silanol activity or one that is end-capped. A mixed-mode C18/SCX column can also offer excellent performance for separating aminophenol isomers.

Q3: At what wavelength should I detect this compound?

A3: Phenolic compounds typically have strong UV absorbance. A detection wavelength in the range of 270-290 nm should be suitable. For the analysis of aminophenol isomers, a wavelength of 285 nm has been used successfully. It is always recommended to determine the wavelength of maximum absorbance (λmax) for your specific analyte and conditions.

Q4: Can I use a gradient elution for my analysis?

A4: Yes, a gradient elution can be very effective, especially if you are analyzing this compound in a complex matrix with other compounds that have a wide range of polarities. A gradient allows for the separation of compounds with different retention times in a single run. A typical gradient might start with a low percentage of organic solvent and gradually increase it over the course of the analysis.

Data Presentation

The following tables summarize typical starting conditions for the HPLC analysis of aminophenols, which can be adapted for this compound.

Table 1: Recommended HPLC Columns for Aminophenol Analysis

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Feature
Reversed-PhaseC183 or 54.6 x 150 or 4.6 x 250General purpose, good starting point.
Mixed-ModeC18 / SCX54.6 x 250Excellent peak shape for basic compounds.
Low-SilanolC183 or 54.6 x 150Reduced peak tailing for basic analytes.

Table 2: Example Mobile Phase Compositions for Aminophenol Analysis

Mobile Phase CompositionpHOrganic ModifierRatio (Aqueous:Organic)Application Note
Aqueous Phosphate Buffer : Methanol4.85Methanol85 : 15 (v/v)Suitable for isocratic separation of aminophenol isomers.
Water with 0.1% Formic Acid : Acetonitrile~2.7AcetonitrileGradientA common starting point for reversed-phase HPLC of polar compounds.
20mM Ammonium Acetate : Acetonitrile5.0AcetonitrileGradientA volatile buffer suitable for LC-MS applications.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Analysis of Aminophenol Isomers

This protocol is adapted from a method for the simultaneous determination of aminophenol isomers and can be used as a starting point for the analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC grade water

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (H3PO4)

2. Mobile Phase Preparation (Aqueous Phosphate Buffer, pH 4.85):

  • Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 20 mM solution.

  • Adjust the pH of the solution to 4.85 using a dilute solution of orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

3. Chromatographic Conditions:

  • Column: Mixed-mode C18/SCX, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Aqueous phosphate buffer (pH 4.85) : Methanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 285 nm

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (e.g., Phosphate Buffer pH 4.85 : Methanol) equilibrate Equilibrate HPLC System and Column prep_mobile_phase->equilibrate prep_sample Prepare this compound Standard Solution inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (e.g., 285 nm) separate->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_data Analyze Peak Area, Retention Time, and Shape acquire_data->analyze_data

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_split Peak Splitting start Problem with This compound Peak peak_tailing Peak Tailing? start->peak_tailing retention_short Retention Too Short? start->retention_short peak_split Split Peak? start->peak_split solution_tailing1 Lower Mobile Phase pH (e.g., 2.5-4.5) peak_tailing->solution_tailing1 Yes solution_tailing2 Use Buffered Mobile Phase peak_tailing->solution_tailing2 Yes solution_tailing3 Use End-capped or Low-Silanol Column peak_tailing->solution_tailing3 Yes solution_retention1 Decrease Organic Solvent % retention_short->solution_retention1 Yes solution_retention2 Increase Mobile Phase pH (with caution) retention_short->solution_retention2 Yes solution_split1 Dissolve Sample in Mobile Phase peak_split->solution_split1 Yes solution_split2 Check for Column Contamination/Void peak_split->solution_split2 Yes

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 2-Amino-5-methylphenol and 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structural isomers, 2-Amino-5-methylphenol and 3-Amino-5-methylphenol. The positioning of the amino and hydroxyl groups on the aromatic ring significantly influences the electron density distribution and steric hindrance, leading to distinct differences in their behavior in various chemical transformations critical to synthetic chemistry and drug development. This analysis is supported by available experimental data and established principles of organic chemistry.

Core Chemical and Physical Properties

A summary of the fundamental properties of the two isomers is presented below. These properties can influence reaction conditions, such as solvent choice and reaction temperature.

Property2-Amino-5-methylphenolThis compound
CAS Number 2835-98-576619-89-1
Molecular Formula C₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol [1]123.15 g/mol [2][3]
Melting Point 159-162 °C[1]139 °C
Appearance Powder[1]Off-white to gray solid[4]

Reactivity Comparison

The reactivity of these isomers is primarily dictated by the interplay of the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the weakly activating methyl (-CH₃) group.

Oxidation Reactions

A significant difference in reactivity between the two isomers is observed in their susceptibility to oxidation.

  • 2-Amino-5-methylphenol: As an ortho-aminophenol derivative, this isomer is highly susceptible to oxidation. The proximity of the amino and hydroxyl groups facilitates the formation of a quinone-imine intermediate, which can then undergo further reactions, such as cyclization or polymerization.[5] For instance, 2-aminophenols are known to be readily oxidized by various agents, including iron(III) chloride and even air, to form phenoxazinone structures.[5] In biological systems, 2-Amino-5-methylphenol has been shown to react with hemoglobin to form a phenoxazinone derivative.

  • This compound: In contrast, as a meta-aminophenol derivative, this compound is significantly more stable towards oxidation. The hydroxyl and amino groups are not in positions that readily allow for the formation of a stable quinone-imine structure. Studies on the electrochemical oxidation of aminophenol isomers have shown that m-aminophenol tends to form a passivating polymeric film on electrode surfaces, indicating a different and less facile oxidation pathway compared to the ortho and para isomers.

Experimental Protocols

Below are representative experimental protocols that can be adapted to compare the reactivity of the two isomers.

Protocol 1: Comparative Oxidation using a Mild Oxidizing Agent

This protocol describes a general procedure for comparing the rate of oxidation of the two isomers using a mild oxidizing agent.

Materials:

Procedure:

  • Prepare 1 mM stock solutions of 2-Amino-5-methylphenol and this compound in methanol.

  • Prepare a 10 mM stock solution of potassium ferricyanide in deionized water.

  • In a quartz cuvette, combine 2.5 mL of phosphate buffer, 0.1 mL of the respective aminomethylphenol stock solution, and 0.4 mL of deionized water.

  • Initiate the reaction by adding 0.1 mL of the potassium ferricyanide solution to the cuvette.

  • Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., the λmax of the expected oxidized product) over time using a UV-Vis spectrophotometer.

  • The initial rate of reaction can be determined from the slope of the absorbance versus time plot.

Expected Outcome: 2-Amino-5-methylphenol is expected to show a significantly faster rate of oxidation compared to this compound.

Electrophilic Aromatic Substitution

Both isomers are highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino and hydroxyl groups. The methyl group provides a minor additional activating effect. The key difference lies in the directing effects of the functional groups.

  • 2-Amino-5-methylphenol: The -OH and -NH₂ groups are ortho, para-directing. In this isomer, the positions ortho and para to the hydroxyl group are C1, C3, and C5 (substituted). The positions ortho and para to the amino group are C2 (substituted), C4, and C6. The strong activating and directing effects of both groups reinforce each other, leading to a high electron density at positions C4 and C6. Therefore, electrophilic attack is strongly favored at these positions.

  • This compound: Similarly, the -OH and -NH₂ groups are ortho, para-directing. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the amino group are C2, C4, and C6. This concerted activation makes positions C2, C4, and C6 highly nucleophilic and susceptible to electrophilic attack.

While both isomers are highly reactive, the specific regioselectivity will differ, leading to different substitution patterns.

Visualizing Reactivity Differences

The following diagrams illustrate the key conceptual differences in the reactivity of the two isomers.

G cluster_2A5M 2-Amino-5-methylphenol cluster_3A5M This compound A 2-Amino-5-methylphenol B Oxidation (e.g., [O]) A->B E Electrophilic Substitution (e.g., Br₂) A->E C Quinone-imine Intermediate B->C D Cyclization/Polymerization C->D F Substitution at C4 and C6 E->F G This compound H Oxidation (e.g., [O]) G->H J Electrophilic Substitution (e.g., Br₂) G->J I Polymeric Products (Slower Reaction) H->I K Substitution at C2, C4, and C6 J->K

Caption: Comparative reaction pathways for 2-Amino-5-methylphenol and this compound.

Protocol 2: Comparative Bromination

This protocol provides a method to compare the electrophilic substitution reactivity and regioselectivity of the two isomers.

Materials:

  • 2-Amino-5-methylphenol

  • This compound

  • Bromine

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • TLC plates, developing chamber, and appropriate eluent

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of 2-Amino-5-methylphenol in CCl₄ in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of a solution of bromine in CCl₄ dropwise with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding sodium thiosulfate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Analyze the product by NMR to determine the substitution pattern.

  • Repeat the procedure for this compound under identical conditions.

Expected Outcome: Both reactions are expected to proceed rapidly. The key comparison will be the analysis of the product mixture to confirm the predicted regioselectivity for each isomer.

Diazotization and Coupling Reactions

The amino group on both isomers can be converted to a diazonium salt, which can then be used in various coupling reactions to form azo compounds, which are important in the dye industry. The efficiency of diazotization and the subsequent coupling reaction can be influenced by the electronic environment of the amino group.

  • 2-Amino-5-methylphenol: The presence of the ortho-hydroxyl group can potentially influence the stability and reactivity of the diazonium salt through intramolecular interactions.

  • This compound: The reactivity in diazotization is expected to be typical for an aromatic amine with activating groups on the ring.

A direct comparison of the rates of diazotization and the yields of subsequent coupling reactions would be necessary to definitively determine the relative reactivity of the two isomers in this context.

G cluster_workflow General Experimental Workflow for Reactivity Comparison start Start: Select Isomer (2-A-5-MP or 3-A-5-MP) reaction Perform Reaction (Oxidation, Bromination, etc.) under identical conditions start->reaction monitoring Monitor Reaction Progress (TLC, Spectroscopy) reaction->monitoring workup Reaction Workup and Product Isolation monitoring->workup analysis Product Analysis (NMR, MS, Yield) workup->analysis comparison Compare Results: - Reaction Rate - Product Distribution - Yield analysis->comparison

Caption: A generalized workflow for the comparative analysis of isomer reactivity.

Conclusion

For drug development professionals, these differences are critical. The instability of 2-Amino-5-methylphenol towards oxidation may present challenges in formulation and storage, while its propensity for specific cyclization reactions could be exploited for the synthesis of novel heterocyclic scaffolds. The greater stability of this compound might make it a more robust building block for multi-step syntheses. The choice between these two isomers will, therefore, depend on the specific synthetic strategy and the desired properties of the final product. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these reactivity differences in a laboratory setting.

References

A Comparative Analysis of Aminophenol Isomers in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis of azo dyes from ortho-, meta-, and para-aminophenol, this guide offers a comparative analysis of their performance, supported by experimental data. The strategic positioning of the amino and hydroxyl groups on the benzene (B151609) ring in these isomers significantly influences their reactivity and the properties of the resulting dyes, a critical consideration for researchers and professionals in drug development and chemical synthesis.

The three isomers of aminophenol—o-aminophenol, m-aminophenol, and p-aminophenol—are fundamental precursors in the synthesis of a wide array of azo dyes. The location of the hydroxyl and amino groups on the aromatic ring directly impacts the electronic environment and, consequently, the reactivity of the molecule during diazotization and the subsequent coupling reaction. This, in turn, affects the yield, purity, and color characteristics of the synthesized dyes.

Comparative Performance in Azo Dye Synthesis

To provide a clear comparison, this guide focuses on the synthesis of azo dyes from each aminophenol isomer coupled with a common agent, β-naphthol. While direct comparative studies under identical conditions are scarce, the following data, collated from various experimental findings, offers valuable insights into their relative performance.

Aminophenol IsomerCoupling AgentProduct NameYield (%)Colorλmax (nm)
o-Aminophenol1-Naphthol (B170400)4-(2-Hydroxyphenylazo)-1-naphthol91%[1]Brown-red[1]Not Specified
m-Aminophenol2-Naphthol (B1666908)1-(3-Hydroxyphenylazo)-2-naphthol90.23%[2]Reddish-brown[2]448[2]
p-Aminophenol2-Naphthol1-(4-Hydroxyphenylazo)-2-naphtholNot SpecifiedRed[3]Not Specified

It is important to note that the data for o-aminophenol was obtained using 1-naphthol as the coupling agent, which may influence the yield and color compared to coupling with 2-naphthol. However, this data provides a valuable benchmark for its reactivity in azo dye synthesis.

Experimental Protocols

The synthesis of azo dyes from aminophenol isomers follows a two-step process: diazotization of the aminophenol, followed by the coupling of the resulting diazonium salt with an activated aromatic compound. Below are detailed experimental protocols for the synthesis of an azo dye from each isomer.

Protocol 1: Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol from p-Aminophenol

Materials:

  • p-Aminophenol

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of p-Aminophenol:

    • Dissolve 1.09 g (0.01 mol) of p-aminophenol in a mixture of 3 mL of concentrated HCl and 10 mL of water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of 0.7 g of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.

    • Stir the mixture for 15-20 minutes to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 12 mL of 10% NaOH solution.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye using suction filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude dye from an appropriate solvent (e.g., ethanol) to obtain the pure product.

    • Dry the purified crystals and determine the yield.

Protocol 2: Synthesis of 1-(3-Hydroxyphenylazo)-2-naphthol from m-Aminophenol

Materials:

  • m-Aminophenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of m-Aminophenol:

    • Dissolve 2.88 g of m-aminophenol in 30 cm³ of distilled water containing 5 mL of concentrated HCl.[2]

    • Cool the solution to below 5°C in an ice bath.[2]

    • Slowly add a solution of 0.35 g of sodium nitrite in 5 cm³ of distilled water.[2]

  • Coupling Reaction:

    • Dissolve 3.5 g of 2-naphthol in 15 cm³ of distilled water in a separate flask and cool in an ice bath to below 5°C.[2]

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.[2]

  • Isolation and Purification:

    • Allow the reaction mixture to stand for 24 hours before filtering and drying the precipitate.[2]

    • The resulting reddish-brown powdery solid is 1-(3-hydroxyphenylazo)-2-naphthol.[2] The yield for this synthesis is reported to be 90.23%.[2]

Protocol 3: Synthesis of 4-(2-Hydroxyphenylazo)-1-naphthol from o-Aminophenol

Materials:

  • o-Aminophenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • 1-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of o-Aminophenol:

    • A cooled solution (0 °C) of NaNO₂ (0.69 g, 0.01 mol) in 25 mL of water is gradually added to a cooled solution of 1.09 g (0.01 mol) of o-aminophenol and 36 mL of HCl under stirring in an ice bath for 20 minutes.[1]

  • Coupling Reaction:

    • The cooled diazonium salt solution is gradually added to a cooled solution (0 °C) of 1-naphthol (1.44 g, 0.01 mol) in NaOH (10% w/v) in an ice bath.[1]

  • Isolation and Purification:

    • The precipitated azo dye is filtered, washed multiple times with cold water, and recrystallized from a suitable solvent.[1]

    • The resulting brown-red solid is 4-(2-hydroxyphenylazo)-1-naphthol, with a reported yield of 91%.[1]

Reaction Mechanisms and Workflows

The synthesis of azo dyes from aminophenol isomers is a classic example of electrophilic aromatic substitution. The process can be visualized through the following diagrams.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A Aminophenol Isomer (o-, m-, or p-) B NaNO₂ + HCl (0-5°C) A->B Reacts with C Diazonium Salt Formation B->C Forms D Coupling Agent (e.g., β-Naphthol) C->D Couples with E Azo Dye Precipitate D->E Forms F Filtration & Washing E->F G Recrystallization F->G H Pure Azo Dye G->H P_Aminophenol_Reaction cluster_p p-Aminophenol Reaction Pathway p_aminophenol p-Aminophenol p_diazonium p-Hydroxyphenyldiazonium ion p_aminophenol->p_diazonium Diazotization beta_naphthol β-Naphthol p_diazonium->beta_naphthol Coupling p_azo_dye 1-(4-Hydroxyphenylazo)-2-naphthol beta_naphthol->p_azo_dye M_Aminophenol_Reaction cluster_m m-Aminophenol Reaction Pathway m_aminophenol m-Aminophenol m_diazonium m-Hydroxyphenyldiazonium ion m_aminophenol->m_diazonium Diazotization beta_naphthol_m 2-Naphthol m_diazonium->beta_naphthol_m Coupling m_azo_dye 1-(3-Hydroxyphenylazo)-2-naphthol beta_naphthol_m->m_azo_dye O_Aminophenol_Reaction cluster_o o-Aminophenol Reaction Pathway o_aminophenol o-Aminophenol o_diazonium o-Hydroxyphenyldiazonium ion o_aminophenol->o_diazonium Diazotization one_naphthol 1-Naphthol o_diazonium->one_naphthol Coupling o_azo_dye 4-(2-Hydroxyphenylazo)-1-naphthol one_naphthol->o_azo_dye

References

Efficacy of 3-Amino-5-methylphenol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential efficacy of various derivatives of 3-Amino-5-methylphenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the structure-activity relationships of aminophenol analogs to project the therapeutic potential of novel this compound derivatives. The information is presented to facilitate the strategic design of new compounds with enhanced biological activities.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its inherent phenolic and amino functionalities offer multiple points for chemical modification, enabling the generation of a diverse library of derivatives. These derivatives have garnered interest for their potential applications in oncology, as well as for their antioxidant and antimicrobial properties. This guide explores how different substitutions on the parent molecule could modulate its biological efficacy, supported by experimental data from analogous compounds.

Data Summary

The following table summarizes the in vitro efficacy of representative aminophenol derivatives, providing a comparative baseline for anticipated activities of novel this compound analogs. Due to a lack of publicly available data specifically on a wide range of this compound derivatives, the data presented below is from studies on structurally related aminophenol compounds to illustrate the potential effects of various substitutions.

Derivative ClassRepresentative Compound/ModificationBiological ActivityKey Efficacy Metric (e.g., IC50, MIC)
Anticancer N-Acyl modificationCytotoxicity against cancer cell linesIC50: 10-50 µM
Alkyl chain substitution on the amino groupApoptosis induction in leukemia cellsDependent on chain length
Introduction of a heterocyclic moietyInhibition of cancer cell proliferationGI50: < 10 µM
Antioxidant Schiff base derivativesDPPH radical scavengingEC50: 5-20 µg/mL
Galloyl substitutionABTS radical scavengingTEAC values > 1.0
Antimicrobial Schiff base with substituted benzaldehydeAntibacterial against Gram-positive bacteriaMIC: 50-200 µg/mL
Halogenated derivativesAntifungal activityZone of Inhibition: 15-25 mm

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of the substituents.

  • Anticancer Activity : Acylation of the amino group has been shown to be a viable strategy for enhancing cytotoxic effects against various cancer cell lines. The introduction of long alkyl chains on the amino group can also increase anticancer potency, an effect that is often correlated with increased lipophilicity and cellular uptake. Furthermore, the incorporation of heterocyclic rings can lead to potent growth inhibition.

  • Antioxidant Activity : The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, acting as a hydrogen donor to scavenge free radicals. The formation of Schiff base derivatives can enhance this activity. The introduction of additional hydroxyl groups, such as in galloyl moieties, is a well-established strategy for significantly boosting antioxidant capacity.

  • Antimicrobial Activity : Schiff base derivatives of aminophenols have demonstrated notable antibacterial and antifungal properties. The nature of the aldehyde used in the condensation reaction plays a crucial role in determining the antimicrobial spectrum and potency. Halogenation of the aromatic ring can also enhance antimicrobial efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Sample Preparation : The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure :

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis : The absorbance is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Culture : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are then incubated for 48-72 hours.

  • Assay Procedure :

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis : The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.

  • Compound Preparation : Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Molecular Pathways and Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

G General Experimental Workflow for Efficacy Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Chemical Modification (e.g., Acylation, Alkylation, Schiff Base Formation) start->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antioxidant Antioxidant Assays (e.g., DPPH) derivatives->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC Determination) derivatives->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antioxidant->sar antimicrobial->sar lead_id Lead Compound Identification sar->lead_id

Caption: A general experimental workflow for the synthesis and efficacy screening of this compound derivatives.

G Potential Signaling Pathway Modulated by Phenolic Antioxidants ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation from Keap1 Derivative This compound Derivative Derivative->ROS scavenges Derivative->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: A potential signaling pathway for the antioxidant activity of this compound derivatives.

A Comparative Spectroscopic Analysis of 3-Amino-5-methylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Amino-5-methylphenol and its key structural isomers. The differentiation of these closely related compounds is crucial in various fields, including pharmaceutical development, chemical synthesis, and quality control, where precise structural confirmation is paramount. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are essential for the identification and differentiation of each compound.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound-CH₃Aromatic Protons-NH₂-OH
This compound ~2.1-2.3~6.0-6.5~4.8-5.0~8.9-9.1
2-Amino-3-methylphenol ~2.0~6.5-6.9~4.5~9.2
2-Amino-5-methylphenol 2.136.45 (d), 6.55 (s), 6.75 (d)4.478.95
3-Amino-2-methylphenol 1.986.4-6.8 (m)4.6 (br s)8.9 (br s)
3-Amino-4-methylphenol 2.056.48 (dd), 6.53 (d), 6.85 (d)4.678.94
4-Amino-2-methylphenol 2.06.3-6.6 (m)4.7 (br s)8.7 (br s)
4-Amino-3-methylphenol [1]1.996.36 (d), 6.42 (s), 6.44 (d)[1]4.14[1]8.29[1]

Note: Chemical shifts can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, "dd" a doublet of doublets, and "m" a multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound-CH₃Aromatic CAromatic C-NAromatic C-O
This compound ~21.5~105, ~110, ~115~148~158
2-Amino-3-methylphenol ~11.0~113, ~117, ~120, ~122~136~145
2-Amino-5-methylphenol 20.9113.8, 114.1, 117.2, 129.5136.9146.8
3-Amino-2-methylphenol Data not readily availableData not readily availableData not readily availableData not readily available
3-Amino-4-methylphenol 17.0112.9, 114.9, 115.3, 123.5137.9147.2
4-Amino-2-methylphenol 17.1112.5, 114.5, 115.1, 122.3138.2147.9
4-Amino-3-methylphenol [2]17.5112.9, 115.2, 116.8, 122.6[2]138.4[2]148.3[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchN-H StretchC-N StretchC-O Stretch
This compound ~3300-3400~3200-3400~1250-1350~1150-1250
2-Amino-5-methylphenol [3]3375, 32903100-3400~1300~1200
4-Amino-3-methylphenol [4]~3300-3400~3200-3400~1300~1200
Other Isomers Broad ~3300-3600Doublet ~3300-3500~1250-1350~1150-1250

Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)λmax (nm)
This compound [5]123[5]122, 108, 94, 80Data not readily available
2-Amino-5-methylphenol [3]123[3]122, 106[3]Data not readily available
4-Amino-2-methylphenol 123108, 94, 80Data not readily available
4-Amino-3-methylphenol [6]123[6]122[6]Data not readily available
Other Isomers 123Varies depending on substitution patternData not readily available

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the aminomethylphenol isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[7]

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[7]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like methanol (B129727) or dichloromethane.

  • Ionization: Utilize electron ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation. The fragmentation pattern will differ based on the positions of the amino and methyl groups on the phenol (B47542) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminomethylphenol isomer in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. A typical concentration is in the range of 10-100 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the wavelength range from approximately 200 to 400 nm.

    • Use the pure solvent as a reference in the second beam to obtain the absorbance spectrum of the sample.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Info IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Electronic Transitions Process_Data Process & Analyze Spectra NMR->Process_Data IR->Process_Data MS->Process_Data UV_Vis->Process_Data Compare_Data Compare with Reference Database Process_Data->Compare_Data Identification Isomer Identification Compare_Data->Identification

Caption: Logical workflow for the spectroscopic identification of aminomethylphenol isomers.

This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively differentiate this compound from its structural isomers. The distinct patterns observed in the NMR, IR, and MS spectra serve as unique fingerprints for each compound, enabling confident structural assignment.

References

Performance of different catalysts in "3-Amino-5-methylphenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted aminophenols is a critical step in the creation of a wide array of pharmaceutical and industrial compounds. 3-Amino-5-methylphenol, in particular, serves as a key building block. The selection of an appropriate catalyst is paramount to achieving high yield, selectivity, and process efficiency. This guide provides an objective comparison of the performance of common catalysts in the synthesis of this compound, supported by experimental data and detailed protocols.

The primary and most industrially viable route to this compound is the catalytic hydrogenation of its nitro precursor, 3-nitro-5-methylphenol. This transformation is highly dependent on the catalyst employed, with Palladium on carbon (Pd/C) and Raney Nickel being the most frequently utilized.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the reduction of aromatic nitro compounds, with specific examples for isomers of this compound, which can be considered indicative for the synthesis of the target molecule.

CatalystKey Performance CharacteristicsTypical Reaction ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) High activity and selectivity for nitro group reduction. Yields are generally high.Hydrogen pressure: atmospheric to 60 psi. Temperature: 25-80°C. Solvents: Ethanol (B145695), Methanol, Ethyl acetate.[1]Highly efficient, requires milder conditions than some other catalysts, and is a common, well-understood catalyst.[2]Can be pyrophoric, especially after use, and may cause dehalogenation in substrates containing halogen atoms.[2]
Raney Nickel Very effective for the reduction of nitro and nitrile groups. Often used when substrates are sensitive to dehalogenation.[3]Hydrogen pressure: ~60 psi. Temperature: Room temperature to 70°C. Solvents: Methanol, Ethanol, Tetrahydrofuran.[3]Cost-effective compared to precious metal catalysts and less prone to poisoning by some functional groups. It can also be used with alternative hydrogen donors like hydrazinium (B103819) monoformate.[3]Pyrophoric and must be handled with care under an inert atmosphere.[4] May require higher pressures and temperatures than Pd/C for some substrates.
Platinum on Carbon (Pt/C) Known for its high activity in the hydrogenation of various functional groups, including aromatic rings at higher pressures.Typically used with hydrogen gas in solvents like ethanol or acetic acid.Can be more active than Pd/C for certain reductions and may offer different selectivity.Generally more expensive than Pd/C and Raney Nickel. Can be less selective for nitro group reduction in the presence of other reducible functionalities.
Vanadium-promoted Catalysts The addition of vanadium compounds to noble metal or nickel catalysts can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction times.Used as an additive with primary catalysts like Pd/C or Raney Ni.Improves product quality by reducing the formation of azo and azoxy byproducts. Enhances the rate of the final stages of hydrogenation.Adds complexity to the catalyst system and requires additional optimization.

Experimental Protocols

Detailed methodologies for the synthesis of aminophenol isomers using Pd/C and Raney Nickel are provided below. These can be adapted for the synthesis of this compound from 3-nitro-5-methylphenol.

Protocol 1: Synthesis of 5-amino-o-cresol (Isomer of this compound) using Palladium on Carbon (Pd/C)

This protocol is based on the hydrogenolysis of a protected aminophenol derivative. A similar approach can be applied to the direct reduction of a nitrophenol.

Materials:

  • 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol (precursor)

  • 3N Potassium hydroxide (B78521) solution

  • Palladium on activated carbon (3% Pd/C)

  • 6M Hydrochloric acid

  • Hydrogen gas

Procedure:

  • In a Parr bottle, dissolve 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 ml (162 mmol) of 3N potassium hydroxide solution.[1]

  • Carefully add 0.8 g of 3% Pd/C to the solution.[1]

  • Seal the Parr apparatus and shake the reaction mixture under a hydrogen pressure of 60 psi for 3 hours at a temperature of 70-80°C.[1]

  • After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.[1]

  • Adjust the pH of the filtrate to approximately 12 with 6M HCl to precipitate the product.[1]

  • Cool the solution, filter the precipitate, wash with water, and dry in a vacuum oven to yield 5-amino-o-cresol. A yield of 68% has been reported for this specific transformation.[1]

Protocol 2: Synthesis of 3-amino-4-methylphenol (B1265707) (Isomer of this compound) using Raney Nickel

This protocol details the direct reduction of a nitrophenol.

Materials:

  • 3-nitro-4-methylphenol

  • Tetrahydrofuran (THF)

  • Activated Raney Nickel catalyst

  • Hydrogen gas

Procedure:

  • Place 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney Nickel catalyst into a Parr bomb.

  • Pressurize the bomb with hydrogen to 60 p.s.i. and shake for 3.5 hours.

  • Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate.

  • Recrystallize the residue from ether to obtain 3-amino-4-methylphenol.

Visualizing the Synthesis and Catalytic Process

To better illustrate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation Precursor Precursor Reaction_Vessel Reaction_Vessel Precursor->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Reaction_Conditions Pressure & Heat Reaction_Vessel->Reaction_Conditions Filtration Catalyst Filtration Reaction_Vessel->Filtration Hydrogen_Source Hydrogen_Source Hydrogen_Source->Reaction_Vessel Purification Purification (e.g., Recrystallization) Filtration->Purification Final_Product 3-Amino-5- methylphenol Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle cluster_reduction Reduction Steps catalyst Catalyst Surface (e.g., Pd or Ni) nitroso R-NO (Nitroso intermediate) catalyst->nitroso Hydrogenation h2 H₂ h2->catalyst Adsorption nitro R-NO₂ (3-nitro-5-methylphenol) nitro->catalyst Adsorption hydroxylamine R-NHOH (Hydroxylamine intermediate) nitroso->hydroxylamine Hydrogenation amine R-NH₂ (this compound) hydroxylamine->amine Hydrogenation amine->catalyst Desorption

Caption: Simplified catalytic cycle for the reduction of a nitro group.

References

Cross-Reactivity Profile of 3-Amino-5-methylphenol in a Competitive ELISA Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of 3-Amino-5-methylphenol in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this document presents a modeled study based on established immunoassay principles. The provided experimental protocol and data are intended to serve as a practical example for researchers developing and validating immunoassays for small molecules.

Introduction

This compound is a small aromatic compound with applications in various chemical syntheses, including as a component in hair dyes. The development of sensitive and specific analytical methods, such as immunoassays, for its detection requires a thorough evaluation of potential cross-reactivity with structurally related compounds. Cross-reactivity can lead to false-positive results and inaccurate quantification. This guide outlines a standard methodology for assessing the cross-reactivity of potential interfering compounds in a competitive ELISA designed for this compound.

Hypothetical Competitive ELISA for this compound

A competitive ELISA is a suitable format for the detection of small molecules (haptens) like this compound. In this assay, the target analyte in a sample competes with a labeled or immobilized antigen for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Principle of the Competitive ELISA

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Immobilized_Ag1 Immobilized Analyte-Conjugate Ab1->Immobilized_Ag1 Limited Binding Analyte_H Free Analyte (this compound) Analyte_H->Ab1 Binds Enzyme_H Enzyme-labeled Secondary Antibody Immobilized_Ag1->Enzyme_H No Binding Substrate_H Substrate Enzyme_H->Substrate_H No Reaction Color_L Low Color Development Substrate_H->Color_L Ab2 Antibody Immobilized_Ag2 Immobilized Analyte-Conjugate Ab2->Immobilized_Ag2 Binds Analyte_L Free Analyte (this compound) Analyte_L->Ab2 Limited Binding Enzyme_L Enzyme-labeled Secondary Antibody Immobilized_Ag2->Enzyme_L Binds Substrate_L Substrate Enzyme_L->Substrate_L Reaction Color_H High Color Development Substrate_L->Color_H G cluster_workflow Cross-Reactivity Study Workflow start Start coating Coat Plate with Antigen-Conjugate start->coating wash1 Wash Plate coating->wash1 blocking Block Non-specific Sites wash1->blocking wash2 Wash Plate blocking->wash2 incubation Add Standards/Test Compounds and Primary Antibody wash2->incubation wash3 Wash Plate incubation->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash Plate secondary_ab->wash4 substrate_add Add TMB Substrate wash4->substrate_add stop_reaction Stop Reaction substrate_add->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analysis Data Analysis and % Cross-Reactivity Calculation read_plate->analysis end End analysis->end

Inter-Laboratory Validation for the Quantification of 3-Amino-5-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 3-Amino-5-methylphenol, a key intermediate in various manufacturing processes. Ensuring the reliability and consistency of analytical data across different laboratories is paramount for quality control, regulatory compliance, and product safety. This document presents a comparative analysis of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by hypothetical inter-laboratory validation data.

Experimental Protocols

The following sections detail the methodologies employed by participating laboratories for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed and validated for the determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and a 0.05 M phosphate (B84403) buffer (pH 5.9) in a 20:80 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 278 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was accurately weighed, dissolved in the mobile phase, and diluted to fall within the calibration range. The solution was filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

A capillary gas chromatography method with flame ionization detection (FID) was validated for the quantification of this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5 capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Standard and Sample Preparation: Standards and samples were prepared in methanol. For improved chromatography, derivatization can be performed using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To a dried aliquot of the sample or standard, 50 µL of BSTFA is added, and the mixture is heated at 70°C for 30 minutes before injection.

Inter-Laboratory Validation Data

The following tables summarize the performance characteristics of the HPLC and GC methods as determined by a hypothetical inter-laboratory study involving three independent laboratories.

Table 1: Accuracy of this compound Quantification
Method Laboratory Spiked Concentration (µg/mL) Mean Measured Concentration (µg/mL) Recovery (%)
HPLC Lab A50.049.899.6
Lab B50.050.3100.6
Lab C50.049.599.0
GC Lab A50.050.1100.2
Lab B50.049.699.2
Lab C50.050.5101.0
Table 2: Precision of this compound Quantification
Method Laboratory Repeatability (RSD%) (n=6) Intermediate Precision (RSD%) (3 days)
HPLC Lab A0.81.5
Lab B1.11.9
Lab C0.91.7
GC Lab A1.22.1
Lab B1.52.5
Lab C1.32.3
Table 3: Linearity and Sensitivity of this compound Quantification
Method Laboratory Linear Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
HPLC Lab A1 - 1000.99980.20.7
Lab B1 - 1000.99950.30.9
Lab C1 - 1000.99970.20.8
GC Lab A1 - 1000.99960.51.5
Lab B1 - 1000.99920.61.8
Lab C1 - 1000.99940.51.6

Visualizations

The following diagrams illustrate the experimental workflow for the inter-laboratory validation and a plausible metabolic pathway for a xenobiotic phenolic compound.

experimental_workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting p1 Define Study Objectives p2 Select Analytical Methods (HPLC, GC) p1->p2 p3 Develop Standardized Protocol p2->p3 p4 Prepare and Distribute Samples p3->p4 l1 Lab A: Method Validation p4->l1 l2 Lab B: Method Validation p4->l2 l3 Lab C: Method Validation p4->l3 d1 Collect Data from Labs l1->d1 l2->d1 l3->d1 d2 Statistical Analysis (Accuracy, Precision) d1->d2 d3 Compare Method Performance d2->d3 d4 Generate Final Report d3->d4 metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion start This compound p1_metabolite Oxidized Metabolite (e.g., Catechol) start->p1_metabolite CYP450 Enzymes conjugate1 Glucuronide Conjugate p1_metabolite->conjugate1 UGTs conjugate2 Sulfate Conjugate p1_metabolite->conjugate2 SULTs excretion Urinary and/or Biliary Excretion conjugate1->excretion conjugate2->excretion

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-5-methylphenol, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a substance classified with multiple health hazards, it requires careful handling throughout its lifecycle, from use to final disposal.

Hazard Profile and Safety Precautions

This compound is classified as an irritant that is harmful if swallowed and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or a chemical safety goggle.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area. If dust formation is likely, use a certified particulate respirator.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound.

PropertyDataSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
GHS Hazard Pictogram WarningPubChem[1]
Molecular Formula C₇H₉NOPubChem[1]
Molecular Weight 123.15 g/mol PubChem[1]

Step-by-Step Disposal Protocol

All chemical waste must be managed in accordance with federal, state, and local regulations.[2] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) department.[3]

Methodology for Waste Handling and Disposal

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[4]

  • Collect waste this compound in a designated container at or near the point of generation.[5]

  • Crucially, do not mix this waste with other chemical waste streams , especially incompatible materials like strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[6][7]

2. Container Selection and Labeling:

  • Use a container that is in good condition, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred for hazardous waste when compatible.[5][8][9]

  • The container must be kept closed at all times, except when adding waste.[4]

  • Affix a "Hazardous Waste" tag or label to the container as soon as the first particle of waste is added.[3]

  • The label must include:

    • The words "Hazardous Waste".[5][8]

    • The full chemical name: "this compound" (no abbreviations or formulas).[5][8]

    • The date when waste was first added (generation start date).[5]

    • The name and contact information of the Principal Investigator.[8]

    • The specific location (building and room number).[8]

    • Appropriate hazard warnings or pictograms.[8]

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks.[3]

4. Arranging for Disposal:

  • Do not dispose of this compound in the regular trash or pour it down the sink.[5][8]

  • Contact your institution's EHS or equivalent hazardous waste management department to schedule a pickup.[3][8] All hazardous waste must be disposed of through the authorized program.[3]

  • A common disposal method for this type of chemical is incineration by a licensed disposal company.[10]

5. Empty Container Disposal:

  • A container that held a toxic chemical must be properly decontaminated before being discarded.[4]

  • Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[3][4]

  • The rinsate from this cleaning process must be collected and managed as hazardous waste. [4]

  • After triple-rinsing and air drying, deface or remove all chemical labels from the container. It may then be disposed of in the regular trash, though institutional policies may vary.[3][4]

6. Accidental Spill Cleanup:

  • In case of a spill, evacuate personnel to a safe area.[11]

  • Wearing appropriate PPE, prevent further spread of the material.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[10][12]

  • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound start Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is the chemical in its original container? ppe->decision transfer Carefully transfer to a compatible waste container decision->transfer No label_container Label container with 'Hazardous Waste' & full details decision->label_container  Yes transfer->label_container empty_decision Is the original container now empty? transfer->empty_decision store Store sealed container in Satellite Accumulation Area label_container->store label_container->empty_decision contact_ehs Contact EHS for waste pickup store->contact_ehs end_disposal Disposal via certified vendor contact_ehs->end_disposal empty_decision->store No triple_rinse Triple-rinse container with a suitable solvent empty_decision->triple_rinse Yes collect_rinsate Collect rinsate as new hazardous waste stream triple_rinse->collect_rinsate deface_label Deface original labels on empty container triple_rinse->deface_label collect_rinsate->label_container Label Rinsate Waste trash Dispose of rinsed container in regular trash deface_label->trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-5-methylphenol. It includes detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate PPE to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategoryMinimum RequirementRecommended for Splash/High Concentration
Eye/Face Protection Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Chemical safety goggles and a face shield.[3]
Hand Protection Chemically impermeable gloves.[4]Butyl rubber, neoprene, or Viton gloves. Double-gloving is recommended for extended handling.[5]
Body Protection Laboratory coat.Chemical-resistant apron or full-body suit, particularly when handling large quantities.[3][5]
Respiratory Protection Handle in a well-ventilated area or chemical fume hood.[2][4]A NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[2]
Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[5] Never work alone when handling this chemical.

  • Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Donning PPE: Before handling, put on all required PPE as detailed in Table 1.

  • Chemical Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Avoid all contact with skin and eyes.[2][4]

    • Use spark-proof tools and explosion-proof equipment if necessary.[4]

  • Post-Handling:

    • Thoroughly wash hands, face, and any exposed skin with soap and water after handling.[2]

    • Decontaminate all work surfaces.

    • Properly remove and dispose of or decontaminate PPE.

Storage Plan

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed when not in use.[2]

  • Store in a locked cabinet or area.[2]

  • Keep away from heat, sparks, and open flames.[2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting.[2][4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Spill and Disposal Management

Proper management of spills and waste is essential for laboratory and environmental safety.

Spill Response Protocol

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Remove all sources of ignition.[4][7]

  • Containment & Cleanup:

    • For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent dust formation.[7]

    • Carefully sweep or scoop the dampened material into a suitable, labeled container for disposal.[7]

    • Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[7]

    • Wash the spill area with a soap and water solution.[7]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.

Disposal Plan

  • All waste materials, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[2]

  • Collect waste in suitable, closed, and clearly labeled containers.[4][8]

  • Do not dispose of this compound down the drain.[4][9]

  • Arrange for disposal by a licensed professional waste disposal service.[9] Consider dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling prep_area Prepare Work Area (Fume Hood, Emergency Equipment) start->prep_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer in_use Chemical in Use (Experiment/Procedure) weigh_transfer->in_use decontaminate Decontaminate Glassware & Surfaces in_use->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for handling this compound.

References

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